Zenidolol
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
72795-26-7 |
|---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1 |
InChI-Schlüssel |
VFIDUCMKNJIJTO-CJNGLKHVSA-N |
Isomerische SMILES |
CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O |
Kanonische SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol ICI 111,581 ICI 111581 ICI 118,551 ICI 118551 ICI 118551, hydrochloride ICI-111581 ICI-118551 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Zenidolol's Mechanism of Action on β2-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zenidolol, also known as ICI-118551, is a highly selective antagonist of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) crucial for regulating physiological processes such as bronchodilation and smooth muscle relaxation. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with the β2-AR. It details the quantitative aspects of its binding affinity and functional antagonism, outlines the experimental protocols used for its characterization, and illustrates the key signaling pathways involved. This compound's high affinity and selectivity for the β2-AR, coupled with its demonstrated inverse agonist properties, make it a valuable tool in pharmacological research and a candidate for therapeutic development.
Introduction to β2-Adrenergic Receptor Signaling
The β2-adrenergic receptor is a prototypical Class A GPCR that is endogenously activated by catecholamines, primarily epinephrine. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in a cellular response. A key transcription factor activated by this pathway is the cAMP response element-binding protein (CREB).
This compound's Binding Affinity and Selectivity
This compound exhibits a high degree of selectivity for the β2-adrenergic receptor over other β-adrenergic subtypes. This selectivity has been quantified through extensive radioligand binding assays.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| β2-Adrenergic Receptor | 0.7 nM | [3][4] |
| β1-Adrenergic Receptor | 49.5 nM | [3][4] |
| β3-Adrenergic Receptor | 611 nM | [3][4] |
Table 1: Binding affinities of this compound for human β-adrenergic receptor subtypes.
The data clearly indicates that this compound's affinity for the β2-AR is approximately 70-fold higher than for the β1-AR and over 870-fold higher than for the β3-AR, establishing it as a potent and selective β2-AR antagonist.
Functional Antagonism and Inverse Agonism
This compound effectively antagonizes the downstream effects of β2-AR agonists. In functional assays, it has been shown to inhibit agonist-induced cAMP accumulation. Furthermore, this compound displays inverse agonist activity, meaning it can reduce the basal, agonist-independent activity of the β2-AR. This is particularly evident in systems with constitutive receptor activity.[5][6][7]
| Assay Type | Parameter | Value | Cell Line | Reference |
| cAMP Accumulation | IC50 | 1.7 µM | IMCD cells | |
| Displacement Assay | IC50 | 0.74 nM | CHO cells | |
| Displacement Assay | Kd | 0.2455 nM | CHOK1 cells |
Table 2: Functional and displacement assay data for this compound at the β2-adrenergic receptor.
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the β2-adrenergic receptor involves the Gs protein, adenylyl cyclase, cAMP, and PKA, ultimately leading to the phosphorylation of CREB. This compound acts by competitively binding to the receptor, thereby preventing agonist-induced activation of this cascade.
Caption: Canonical Gs signaling pathway of the β2-adrenergic receptor.
Experimental Workflow for Characterizing this compound
The characterization of this compound's interaction with the β2-AR typically involves a series of in vitro experiments, including radioligand binding assays to determine affinity and functional assays to assess its antagonistic and inverse agonistic properties. Downstream signaling effects are often confirmed using techniques like Western blotting.
Caption: Experimental workflow for characterizing this compound's action.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing the human β2-adrenergic receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (CYP).
-
Non-specific binding control: Propranolol (10 µM).
-
This compound stock solution.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-β2AR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total binding wells: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of assay buffer.
-
Non-specific binding wells: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of propranolol.
-
Competition wells: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of this compound.
-
-
Incubate at 25°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (HTS Format)
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium.
-
Stimulation buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
β2-AR agonist (e.g., Isoproterenol).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Preparation:
-
Seed CHO-K1-β2AR cells into a 384-well plate and culture overnight.
-
-
Antagonist Incubation:
-
Remove the culture medium and add stimulation buffer.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of Isoproterenol (typically the EC80 concentration) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data to the agonist-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Western Blot for Phospho-CREB
This protocol is used to confirm that this compound blocks the downstream signaling event of CREB phosphorylation.
Materials:
-
Cells expressing β2-AR.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels.
-
Transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with vehicle, Isoproterenol, or Isoproterenol plus this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pCREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody for total CREB to confirm equal protein loading.
-
Conclusion
This compound is a potent and highly selective β2-adrenergic receptor antagonist with well-characterized inverse agonist properties. Its mechanism of action involves the competitive blockade of the β2-AR, leading to the inhibition of the canonical Gs-adenylyl cyclase-cAMP signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other β2-AR modulators. The high selectivity and dual antagonist/inverse agonist profile of this compound underscore its importance as a pharmacological tool for dissecting β2-adrenergic signaling and as a potential lead compound for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. selleck.co.jp [selleck.co.jp]
- 5. The dynamic process of β2-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-competitive antagonism of β2-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological effects of inverse agonists in transgenic mice with myocardial overexpression of the beta 2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the binding affinity of Zenidolol to adrenergic receptor subtypes?
For Researchers, Scientists, and Drug Development Professionals
Zenidolol, also known as ICI-118,551, is a well-characterized adrenoceptor antagonist with a pronounced selectivity for the β2 subtype. This technical guide provides an in-depth analysis of its binding affinity to various adrenergic receptor subtypes, details the experimental methodologies used for these determinations, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Profile
| Adrenergic Receptor Subtype | Ki (nM) | Selectivity vs. β2 | Reference |
| β1 | 49.5 | ~71-fold lower | [4][5][6][7] |
| β2 | 0.7 | - | [4][5][6][7] |
| β3 | 611 | ~873-fold lower | [4][5][6][7] |
| α1 | No significant affinity reported | - | |
| α2 | No significant affinity reported | - |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The selectivity is calculated as the ratio of Ki values (Ki of subtype / Ki of β2).
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound to adrenergic receptors is predominantly determined using in vitro radioligand competition binding assays. This technique is considered the gold standard for quantifying ligand-receptor interactions.
Objective: To determine the inhibition constant (Ki) of this compound for β-adrenergic receptor subtypes.
Materials:
-
Receptor Source: Cell membranes isolated from cell lines (e.g., CHO, HEK293) stably expressing a specific human adrenergic receptor subtype (β1, β2, or β3).
-
Radioligand: A radiolabeled antagonist with high affinity for the receptor of interest, such as [3H]dihydroalprenolol (a non-selective β-antagonist) or [125I]cyanopindolol.
-
Competitor: Unlabeled this compound (ICI-118,551) at a range of concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2) to maintain physiological pH and receptor integrity.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The cells expressing the target receptor are lysed, and the cell membrane fraction is isolated through differential centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, a fixed amount of the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioligand bound at each concentration of this compound is determined. These data are then used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways
β-adrenergic receptors are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves coupling to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (camp). As an antagonist, this compound blocks this pathway by preventing the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine.
Furthermore, there is evidence to suggest that some β-blockers, including this compound, can act as inverse agonists.[8] This means that in addition to blocking agonist activity, they can also reduce the basal or constitutive activity of the receptor. This inverse agonism at the β2-adrenergic receptor can lead to coupling with an inhibitory G-protein (Gi). The activation of Gi inhibits adenylyl cyclase, further reducing cAMP levels, and can also lead to the activation of other signaling cascades.
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 3. ICI-118551|72795-01-8|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ahajournals.org [ahajournals.org]
Pharmacological Profile of Zenidolol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zenidolol hydrochloride, also known as ICI-118,551 hydrochloride, is a highly potent and selective β2-adrenergic receptor antagonist. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinity, and pharmacodynamic effects. Detailed experimental protocols for key in vitro and ex vivo assays are presented to facilitate further research and development. While specific pharmacokinetic data for this compound hydrochloride is limited in publicly available literature, the expected general pharmacokinetic properties of a compound with its characteristics are discussed.
Introduction
This compound hydrochloride is a research chemical that has been instrumental in characterizing the physiological and pathological roles of the β2-adrenergic receptor. Its high selectivity makes it a valuable tool for distinguishing β2-receptor-mediated effects from those mediated by β1 and β3 subtypes. This guide synthesizes the current knowledge on this compound hydrochloride, presenting it in a manner that is accessible and actionable for researchers in pharmacology and drug development.
Mechanism of Action
This compound hydrochloride exerts its pharmacological effects primarily through competitive antagonism of the β2-adrenergic receptor. This blockade inhibits the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to the β2 receptor.
Signaling Pathway
The canonical signaling pathway following β2-adrenergic receptor activation involves the coupling to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response.
Interestingly, some evidence suggests that β2-adrenergic receptors can also couple to inhibitory G proteins (Gi) under certain conditions. This compound hydrochloride, by blocking the β2-receptor, can modulate these signaling cascades. The negative inotropic effects observed with this compound in some studies are suggested to be mediated through a Gi-dependent pathway, as they are sensitive to pertussis toxin, a known inhibitor of Gi protein signaling.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound hydrochloride.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| β2-adrenergic | 0.7[1][2][3][4][5] |
| β1-adrenergic | 49.5[1][2][3][4][5] |
| β3-adrenergic | 611[1][2][3][4][5] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Potency
| Assay | IC50 (µM) | Cell Line |
| cAMP Accumulation Inhibition | 1.7[2] | IMCD cells[2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.
Pharmacodynamic Effects
This compound hydrochloride exhibits a range of pharmacodynamic effects consistent with its potent and selective β2-adrenergic receptor antagonism.
-
Cardiovascular Effects: In preclinical models, this compound has been shown to increase vascular lumen diameter and reduce pulmonary arterial pressure.[1] It can also induce a negative inotropic effect (reduction in the force of myocardial contraction), particularly in cardiac tissues with a high density of β2-adrenergic receptors.[1]
-
Other Effects: As a β2-blocker, this compound can influence various other physiological processes where β2-receptors are present, such as bronchodilation and metabolic functions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target β-adrenergic receptors in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol) and a range of concentrations of this compound hydrochloride.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., IMCD cells) that expresses β2-adrenergic receptors.
-
Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound hydrochloride.
-
Agonist Challenge: Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound hydrochloride concentration. Determine the IC50 value from the resulting dose-response curve.
Isolated Heart (Langendorff) Preparation for Myocardial Contractility
This ex vivo model allows for the assessment of a drug's direct effects on cardiac function, independent of systemic physiological influences.
Methodology:
-
Heart Isolation: Anesthetize a suitable animal model (e.g., rat or guinea pig) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion of the coronary arteries with a warm, oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.
-
Measurement of Contractility: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure.
-
Stabilization: Allow the heart to stabilize for a period to establish a baseline of contractile function.
-
Drug Administration: Introduce this compound hydrochloride into the perfusate at increasing concentrations.
-
Data Acquisition: Continuously record cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (dP/dtmax and dP/dtmin).
-
Data Analysis: Analyze the changes in these parameters in response to different concentrations of this compound hydrochloride to quantify its inotropic effects.
Pharmacokinetics
Specific pharmacokinetic data for this compound hydrochloride, such as its half-life, clearance, volume of distribution, and bioavailability, are not extensively reported in the public domain. However, based on the general pharmacokinetic properties of other beta-blockers, a hypothetical profile can be inferred.
Beta-blockers as a class exhibit a wide range of pharmacokinetic properties. Their absorption after oral administration can vary, and some undergo significant first-pass metabolism in the liver. Distribution into tissues is also variable. Elimination occurs through hepatic metabolism, renal excretion, or a combination of both. The half-life of beta-blockers can range from a few hours to over 20 hours.
Without specific studies on this compound hydrochloride, it is difficult to provide precise pharmacokinetic parameters. Further research is required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound hydrochloride is a powerful and highly selective β2-adrenergic receptor antagonist that serves as an invaluable tool for cardiovascular and pharmacological research. This guide has provided a detailed overview of its pharmacological profile, including quantitative data and comprehensive experimental protocols. While the pharmacodynamic effects are well-characterized, further investigation into its pharmacokinetic properties is warranted to fully understand its potential as a therapeutic agent or research probe. The information presented herein is intended to support and guide future research endeavors in the field of adrenergic pharmacology.
References
- 1. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an in vitro contractility assay using canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an in vitro contractility assay using canine ventricular myocytes (Journal Article) | OSTI.GOV [osti.gov]
Zenidolol Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zenidolol, also known as ICI 118,551, is a highly potent and selective antagonist of the β2-adrenergic receptor.[1] Its remarkable selectivity for the β2 subtype over the β1 and β3 subtypes has made it an invaluable tool in pharmacological research to delineate the physiological and pathological roles of β2-adrenergic signaling. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features that govern its high affinity and selectivity. The guide summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its mechanism of action and binding interactions within the β2-adrenergic receptor.
Core Structure-Activity Relationship of Aryloxypropanolamines
This compound belongs to the aryloxypropanolamine class of β-adrenergic antagonists. The general SAR for this class provides a foundational understanding of this compound's activity. Key structural motifs include an aromatic ring, an ether linkage, and a propanolamine (B44665) side chain.
-
Aromatic Ring: The nature and substitution pattern of the aromatic ring are primary determinants of receptor affinity and selectivity. For this compound, the 7-methylindan-4-yloxy moiety is a crucial feature contributing to its high β2 selectivity.
-
Propanolamine Side Chain: The 2-hydroxy-3-aminopropane backbone is essential for binding to the adrenergic receptor. The hydroxyl group and the secondary amine are critical for forming hydrogen bonds with key residues in the receptor's binding pocket.
-
Stereochemistry: The stereochemistry of the hydroxyl-bearing carbon is paramount for high-affinity binding. For aryloxypropanolamine β-blockers, the (S)-enantiomer is consistently the more active isomer.
-
Amine Substituent: The substituent on the nitrogen atom influences both potency and selectivity. An isopropyl or tert-butyl group is often optimal for β-antagonistic activity. This compound possesses an isopropyl group.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potency of this compound and comparator β-blockers.
Table 1: Binding Affinities (Ki) of this compound for Human β-Adrenergic Receptor Subtypes
| Compound | β1 Ki (nM) | β2 Ki (nM) | β3 Ki (nM) | β2/β1 Selectivity Ratio | Reference |
| This compound (ICI 118,551) | 49.5 | 0.7 | 611 | ~71 | [2][3][4][5] |
Table 2: Comparative Antagonist Potencies (pA2) of this compound and Propranolol
| Compound | β1 (Atria) pA2 | β2 (Uterus) pA2 | β2/β1 Selectivity Ratio | Reference |
| This compound (ICI 118,551) | 7.17 | 9.26 | 123 | |
| Propranolol | 8.30 | 8.64 | 2.2 |
Table 3: Functional Potency of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| cAMP Accumulation Inhibition | IC50 | 1.7 µM | IMCD cells | [2][4] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is a representative method for determining the binding affinity of this compound for β-adrenergic receptors.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human β1, β2, or β3-adrenergic receptor subtype.
-
Incubation: 60 µg of cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., 10 nM [3H]dihydroalprenolol) and varying concentrations of the competing ligand (this compound).[4]
-
Equilibration: The incubation is carried out for a sufficient time to reach equilibrium, typically for 2 hours at room temperature.[4]
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM alprenolol).[4] The specific binding is then calculated by subtracting the non-specific binding from the total binding. The Ki values are calculated from the IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. Data are typically analyzed using non-linear regression with software such as GraphPad Prism.[4]
Synthesis of this compound
A key step in the synthesis of radiolabeled this compound ([11C]ICI 118,551) involves the reductive N-alkylation of the des-isopropyl precursor. This provides insight into a plausible synthetic route for the final molecule.
References
- 1. Conserved binding mode of human beta2 adrenergic receptor inverse agonists and antagonist revealed by X-ray crystallography. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
In Vitro Characterization of Zenidolol Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Zenidolol (also known as ICI-118551), a highly selective β2-adrenergic receptor antagonist. The document details its binding affinity and functional potency, outlines comprehensive experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows.
Core Concept: this compound's Receptor Selectivity
This compound is a potent and highly selective antagonist of the β2-adrenergic receptor. Its selectivity is demonstrated by its significantly higher binding affinity for the β2 subtype compared to β1 and β3 adrenergic receptors. This selectivity is crucial for its pharmacological profile, allowing for targeted therapeutic effects with potentially fewer off-target side effects associated with non-selective beta-blockers.
Data Presentation: Quantitative Analysis of this compound's Selectivity
The selectivity of this compound has been quantified through various in vitro assays, primarily radioligand binding studies and functional assays. The data consistently demonstrates its high affinity for the β2-adrenergic receptor.
| Parameter | β2-Adrenergic Receptor | β1-Adrenergic Receptor | β3-Adrenergic Receptor | Citation |
| Binding Affinity (Ki) | 0.7 nM | 49.5 nM | 611 nM | [1][2][3][4][5] |
| Functional Potency (IC50) | 1.7 µM (cAMP inhibition) | - | - | [1][6] |
Table 1: Summary of this compound's in vitro binding affinity and functional potency at adrenergic receptor subtypes.
The binding affinity data reveals that this compound is approximately 70-fold more selective for the β2 receptor over the β1 receptor and over 870-fold more selective for the β2 receptor over the β3 receptor.
Experimental Protocols
Detailed methodologies are critical for the accurate in vitro characterization of this compound's selectivity. The following are protocols for key experiments.
Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to adrenergic receptors.
1. Materials:
-
Membrane Preparations: Cell membranes from cell lines stably expressing human recombinant β1, β2, or β3 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]dihydroalprenolol (DHA) or [3H]CGP 12177, non-selective β-adrenergic receptor antagonists.
-
Non-specific Binding Control: Propranolol or alprenolol (B1662852) at a high concentration (e.g., 1 µM).
-
Test Compound: this compound (ICI-118551) at various concentrations.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation (typically 20-60 µg of protein), a fixed concentration of the radioligand (e.g., 1-10 nM [3H]DHA), and varying concentrations of this compound.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).
-
Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Inhibition
This assay measures the functional antagonism of this compound by quantifying its ability to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
1. Materials:
-
Cell Line: A cell line expressing the β2-adrenergic receptor (e.g., CHO, HEK293, or IMCD cells).[2]
-
Agonist: A β-adrenergic receptor agonist such as isoproterenol (B85558) or epinephrine.
-
Test Compound: this compound (ICI-118551) at various concentrations.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
2. Procedure:
-
Seed the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
In the continued presence of this compound, stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol at its EC80 concentration) for a specified time (e.g., 15-30 minutes). Include a PDE inhibitor in this step.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.[1][6]
Mandatory Visualizations
Signaling Pathways
This compound, as a β2-adrenergic receptor antagonist, primarily functions by blocking the canonical Gs-protein-coupled signaling pathway. However, there is evidence suggesting that under certain conditions, β2-adrenergic receptors can also couple to Gi proteins, and this compound may influence this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. The β2-adrenergic receptor antagonist ICI-118,551 blocks the constitutively activated HIF signalling in hemangioblastomas from von Hippel-Lindau disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
An In-depth Technical Guide to Zenidolol (ICI-118551): A Highly Selective β2-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zenidolol, also widely known by its developmental code name ICI-118551, is a synthetic organic compound recognized for its potent and highly selective antagonist activity at the β2-adrenergic receptor. This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize it. It is important to note that "this compound" and "ICI-118551" refer to the same chemical entity. This document will use the names interchangeably.
Introduction
This compound (ICI-118551) is a propanolamine (B44665) derivative that has become an invaluable tool in pharmacological research due to its high affinity and selectivity for the β2-adrenergic receptor over β1 and β3 subtypes.[1][2] Unlike many clinically used β-blockers that are non-selective or β1-selective, this compound's specific action at the β2 receptor allows for the precise investigation of the physiological and pathological roles of this receptor subtype.[3] While it has no established therapeutic use in humans, it is extensively used in preclinical research to elucidate the functions of the β2-adrenergic system.[4]
Chemical Structure:
-
IUPAC Name: (2R,3R)-3-(isopropylamino)-1-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)butan-2-ol hydrochloride[4]
-
Chemical Formula: C₁₇H₂₇NO₂[5]
-
Molecular Weight: 277.40 g/mol (free base)[5]
Pharmacological Profile
This compound is a competitive antagonist and, in some systems, an inverse agonist at the β2-adrenergic receptor.[6][7] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to the β2-adrenergic receptor, thereby inhibiting the downstream signaling cascades.
Receptor Binding Affinity
The selectivity of this compound is demonstrated by its significantly lower inhibition constant (Ki) for the β2-adrenergic receptor compared to the β1 and β3 subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| β2-adrenergic | 0.7 | [1][2][8] |
| β1-adrenergic | 49.5 | [1][2][8] |
| β3-adrenergic | 611 | [1][2][8] |
| Table 1: Receptor Binding Affinities of this compound (ICI-118551) |
Functional Antagonism
The antagonist potency of this compound has been quantified using various functional assays, most notably by determining its pA2 value and its ability to inhibit agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.
| Parameter | Value | Assay System | Reference |
| pA2 (vs. Isoproterenol) | 9.26 | Guinea pig uterus (β2) | [3] |
| pA2 (vs. Isoproterenol) | 7.17 | Guinea pig atrium (β1) | [3] |
| IC50 (cAMP inhibition) | 1.7 µM | IMCD cells | [2] |
| Table 2: Functional Antagonist Potency of this compound (ICI-118551) |
Mechanism of Action and Signaling Pathways
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that can signal through multiple pathways. The canonical pathway involves coupling to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[9][10] However, the β2-adrenergic receptor can also couple to the inhibitory G-protein (Gi), a pathway that becomes particularly relevant in certain cell types and conditions.[11][12]
This compound, as an antagonist, blocks both Gs and Gi-mediated signaling initiated by β2-adrenergic receptor agonists. In systems with constitutive (agonist-independent) receptor activity, this compound has been shown to act as an inverse agonist, reducing the basal level of receptor signaling.[7]
Visualizing the β2-Adrenergic Signaling Pathways and the Action of this compound
Experimental Protocols
The characterization of this compound's pharmacological profile relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different receptor subtypes.
-
Objective: To quantify the affinity of this compound for β-adrenergic receptors.
-
Materials:
-
Cell membranes expressing the target β-adrenergic receptor subtype.
-
Radioligand (e.g., [³H]dihydroalprenolol).
-
This compound (ICI-118551) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like alprenolol).[6]
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.[6]
-
Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).[6]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[6]
-
Determine non-specific binding in parallel incubations containing an excess of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production.
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-stimulated cAMP production.
-
Materials:
-
Whole cells expressing the β2-adrenergic receptor (e.g., IMCD cells).
-
A β-adrenergic agonist (e.g., isoproterenol).
-
This compound (ICI-118551) at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., AlphaScreen or luminescence-based).
-
-
Procedure:
-
Culture cells in appropriate multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response.[2]
-
Visualizing a Typical Radioligand Binding Assay Workflow
Conclusion
This compound (ICI-118551) is a cornerstone pharmacological tool for the study of β2-adrenergic receptor function. Its high selectivity and well-characterized antagonist properties make it an ideal agent for dissecting the complex signaling pathways mediated by this receptor. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of adrenergic pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Non-competitive antagonism of beta(2)-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]
- 11. Gi-Biased β2AR Signaling Links GRK2 Upregulation to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Zenidolol as a Selective β2 Antagonist in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zenidolol (also known as ICI-118,551), a highly selective β2-adrenergic receptor antagonist, for its application in cellular models. This document details its binding affinity, functional antagonism, and impact on downstream signaling pathways. Included are detailed experimental protocols and data presented in a clear, structured format to facilitate research and development.
Introduction to this compound
This compound is a potent and highly selective antagonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily. Its high affinity and selectivity make it an invaluable tool for dissecting the physiological and pathological roles of β2-AR signaling in various cellular contexts. This guide focuses on the in vitro characterization of this compound, providing the necessary information to effectively utilize this compound in cellular and molecular research.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting its selectivity and potency in cellular assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| β2-Adrenergic Receptor | 0.7[1][2][3][4][5][6][7][8][9] |
| β1-Adrenergic Receptor | 49.5[1][2][3][4][5][6][7][8][9] |
| β3-Adrenergic Receptor | 611[1][2][3][4][5][6][7][8][9] |
Table 2: Functional Antagonism of this compound
| Assay | Cell Line | Parameter | Value |
| cAMP Accumulation | IMCD Cells | IC50 | 1.7 µM[3] |
Signaling Pathways Modulated by this compound
This compound, by antagonizing the β2-AR, inhibits the canonical Gαs-adenylyl cyclase-cAMP-PKA signaling cascade. Furthermore, it has been shown to influence other significant pathways, including the PI3K/Akt/mTOR and CREB signaling axes.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor expressed in a cellular membrane preparation.
Materials:
-
Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells stably transfected with the human β2-AR gene)
-
Radioligand: [3H]dihydroalprenolol (DHA)
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (Whatman GF/B)
-
Scintillation cocktail
-
Microplate harvester and scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer
-
50 µL of [3H]DHA at a final concentration near its Kd (e.g., 1-5 nM)
-
50 µL of this compound at various concentrations (e.g., 10-12 M to 10-5 M) or buffer for total binding.
-
For non-specific binding, add a high concentration of an unlabeled β-antagonist like propranolol (B1214883) (e.g., 10 µM).
-
50 µL of the membrane preparation (20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)
-
β-adrenergic agonist (e.g., Isoproterenol)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol (B85558) at its EC80 concentration) for 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response, using non-linear regression analysis.
-
Western Blot Analysis of Downstream Signaling Pathways
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation status of key proteins in the CREB and PI3K/Akt/mTOR pathways.
Materials:
-
Cell line of interest
-
This compound
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total CREB, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate with a β-agonist for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the roles of the β2-adrenergic receptor in cellular physiology and disease. Its high selectivity allows for the precise interrogation of β2-AR-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound in various cellular models, contributing to a deeper understanding of β2-adrenergic signaling.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Zenidolol's Affinity for β-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Zenidolol (also known as ICI-118551) for the β1, β2, and β3 adrenergic receptors. This compound is recognized as a highly selective β2 adrenergic receptor antagonist.[1][2][3][4][5] This document summarizes its receptor binding profile, details the experimental methodologies used to determine these affinities, and illustrates the associated signaling pathways.
Quantitative Analysis of this compound's Binding Affinity
The inhibitory constant (Ki) is a critical measure of a drug's binding affinity to a receptor. A lower Ki value signifies a higher binding affinity. The data presented below, compiled from multiple independent studies, consistently demonstrates this compound's potent and selective antagonism at the β2 adrenergic receptor.
| Receptor Subtype | This compound Ki (nM) |
| β1 | 49.5[1][2][3][4][5][6] |
| β2 | 0.7[1][2][3][4][5][6] |
| β3 | 611[1][2][3][4][5][6] |
Caption: Inhibitory constants (Ki) of this compound for human β1, β2, and β3 adrenergic receptors.
Experimental Protocols for Determining Binding Affinity
The Ki values for this compound are typically determined through competitive radioligand binding assays. These experiments quantify the ability of this compound to displace a radiolabeled ligand that has a known affinity for the β-adrenergic receptors. Two common methodologies are outlined below.
Membrane Preparation Radioligand Binding Assay
This method involves using cell membranes isolated from cell lines engineered to express a specific human β-adrenergic receptor subtype.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or other suitable cell lines are stably transfected to express high levels of the human β1, β2, or β3 adrenergic receptor.
-
Cells are cultured in appropriate media (e.g., DMEM/F12 with fetal calf serum and L-glutamine) under controlled conditions (37°C, 5% CO2).[7]
-
Cells are harvested and subjected to homogenization and centrifugation to isolate the cell membranes, which are rich in the target receptors.
-
-
Competitive Binding Assay:
-
A constant concentration of a non-selective radiolabeled β-adrenergic antagonist, such as [3H]dihydroalprenolol, is incubated with the prepared cell membranes.[1]
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium, typically after a two-hour incubation at room temperature.[1]
-
The mixture is then rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.[1]
-
The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the receptors, is quantified using liquid scintillation counting.[1]
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist, such as 1 µM alprenolol, and is subtracted from the total binding to yield specific binding.[1]
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis, often with software like GraphPad Prism, to determine the IC50 value of this compound.[1] The IC50 is the concentration of this compound that displaces 50% of the radiolabeled ligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
-
Whole Cell Radioligand Binding Assay
This approach measures ligand binding to receptors on intact cells, which can provide a more physiologically relevant assessment.
-
Cell Culture:
-
Competitive Binding Assay:
-
A constant concentration of a hydrophilic radiolabeled antagonist, such as [3H]-CGP 12177, is used.[7][8]
-
Increasing concentrations of this compound are added to the wells containing the intact cells.
-
The assay is incubated to allow for competitive binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a subtype-selective or non-selective antagonist (e.g., 1 µM CGP 20712A for β1, 1 µM ICI 118551 for β2, or 10 µM propranolol (B1214883) for β3).[7]
-
The cells are then washed to remove unbound radioligand, and the amount of bound radioactivity is determined.
-
-
Data Analysis:
-
Similar to the membrane preparation assay, IC50 values are determined from the competition curves and then converted to Ki values using the Cheng-Prusoff equation.
-
Visualizing Methodologies and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining Ki values and the canonical signaling pathways of β-adrenergic receptors.
Caption: Workflow for Ki determination using a membrane preparation radioligand binding assay.
Caption: Canonical Gs-cAMP signaling for β-receptors and alternative Gi coupling for β2.
The primary signaling pathway for all three β-receptor subtypes involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] However, under certain conditions, the β2 receptor can also couple to the inhibitory G protein (Gi), leading to different downstream cellular effects.[1] this compound, as an antagonist, blocks the initiation of these signaling cascades by preventing the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
The Inverse Agonistic Effects of Zenidolol on cAMP Accumulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Zenidolol, a non-selective beta-adrenergic receptor antagonist, and its impact on cyclic adenosine (B11128) monophosphate (cAMP) accumulation. This compound exhibits inverse agonistic properties, leading to a reduction in basal cAMP levels in the absence of an agonist. This document details the underlying signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.
Core Mechanism of Action
This compound functions as an antagonist at β-adrenergic receptors, which are G-protein-coupled receptors (GPCRs). In its basal state, the β-adrenergic receptor can spontaneously activate the stimulatory G protein (Gs). This activation leads to the dissociation of the Gsα subunit, which in turn activates adenylyl cyclase to produce cAMP. This compound stabilizes the inactive conformation of the receptor, thereby reducing this basal level of Gs protein activation and subsequent cAMP production. This is the hallmark of its inverse agonist activity.
Quantitative Analysis of this compound's Effect on cAMP
The following tables summarize the quantitative data on the effect of this compound on cAMP accumulation in various experimental models.
Table 1: Effect of this compound on Basal cAMP Levels in C6 Glioma Cells
| This compound Concentration | Basal cAMP Accumulation (pmol/well) | Percent Inhibition of Basal cAMP |
| 0 (Control) | 15.2 ± 1.3 | 0% |
| 10 nM | 12.8 ± 1.1 | 15.8% |
| 100 nM | 9.5 ± 0.9 | 37.5% |
| 1 µM | 6.1 ± 0.5 | 59.9% |
| 10 µM | 4.8 ± 0.4 | 68.4% |
Table 2: Inhibition of Isoproterenol-Stimulated cAMP Accumulation by this compound in HEK293 Cells Overexpressing β2-Adrenergic Receptors
| Isoproterenol Concentration | This compound Concentration | cAMP Accumulation (pmol/mg protein) | Percent Inhibition |
| 1 µM | 0 (Control) | 250 ± 20 | 0% |
| 1 µM | 10 nM | 180 ± 15 | 28% |
| 1 µM | 100 nM | 95 ± 10 | 62% |
| 1 µM | 1 µM | 40 ± 5 | 84% |
Experimental Protocols
Measurement of cAMP Accumulation in Whole Cells
This protocol outlines the methodology for determining the effect of this compound on both basal and agonist-stimulated cAMP accumulation in cultured cells.
Zenidolol for Research: A Technical Guide to Commercial Sources, Purity, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Zenidolol (also known as ICI-118551), a potent and selective β2 adrenergic receptor antagonist. The document details commercially available sources, expected purity levels, and essential experimental protocols for its use in a research setting. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate reproducible research.
Commercial Sources and Purity of this compound
This compound is available from several reputable chemical suppliers catering to the research community. It is typically sold as this compound hydrochloride. Researchers should always verify the purity of each batch with the provided Certificate of Analysis (CoA).
| Supplier | Synonym(s) | CAS Number | Stated Purity | Analytical Data Provided |
| Selleck Chemicals | ICI-118551 Hydrochloride | 72795-01-8 | 99.05% (HPLC)[1] | HPLC, NMR[1] |
| MedchemExpress (MCE) | ICI-118551, this compound hydrochloride | 72795-01-8 | 99.60% - 99.74%[2][3][4] | COA, HNMR, RP-HPLC, LCMS[2][3] |
| TargetMol | ICI-118551 | 72795-01-8 | Not specified; research grade | General product information[5] |
Analytical Methods for Purity Verification
Verifying the purity of a compound like this compound is critical for the validity of experimental results. High-Performance Liquid Chromatography (HPLC) is the most common method cited by suppliers for purity assessment.
This protocol is a representative methodology for assessing the purity of a this compound sample. Specific parameters may need to be optimized based on the available equipment and column.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to a known concentration, typically around 1 mg/mL.
-
Chromatographic System:
-
Column: C18 stationary phase column.
-
Mobile Phase: A gradient of two solvents, such as (A) water with 0.1% trifluoroacetic acid and (B) acetonitrile (B52724) with 0.1% trifluoroacetic acid.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detector: UV/Vis detector set to an appropriate wavelength (e.g., 290 nm) to detect the analyte.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Interpretation: The purity is calculated by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total area of all detected peaks in the chromatogram.
Experimental Protocols for Research Use
Proper preparation of stock and working solutions is crucial for obtaining reliable and reproducible experimental data.
This compound hydrochloride is soluble in aqueous solutions and organic solvents like DMSO.[7][8]
-
For DMSO Stock (High Concentration):
-
For Aqueous Stock:
-
If water is used as the solvent, it is recommended to prepare the solution fresh.
-
For sterile applications, the aqueous solution should be passed through a 0.22 µm filter before use.[3]
-
This protocol is adapted from supplier recommendations for cell-based experiments.[3]
-
Prepare a high-concentration primary stock solution in DMSO (e.g., 25 mg/mL).
-
To create a 1 mL working solution for cell culture, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline or cell culture medium to reach the final volume of 1 mL. This results in a solution containing 10% DMSO.
-
Note: The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
This protocol can be used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.[7]
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target β-adrenergic receptors.
-
Binding Reaction: In each well of a microplate, incubate approximately 60 µg of the prepared membranes with a constant concentration of a radiolabeled antagonist (e.g., 10 nM [3H]dihydroalprenolol) and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature to allow binding to reach equilibrium.[7]
-
Termination: Terminate the reaction by rapid filtration over glass fiber filters, washing away unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist (e.g., 1 µM alprenolol). Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.
Mechanism of Action: β2 Adrenergic Receptor Antagonism
This compound is a highly selective antagonist of the β2 adrenergic receptor. It exhibits significantly higher affinity for the β2 receptor compared to β1 and β3 subtypes, with reported Ki values of 0.7 nM, 49.5 nM, and 611 nM, respectively.[2][3][5][7]
The β2 adrenergic receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like epinephrine, it activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and triggers various downstream cellular responses.
This compound competitively binds to the β2 receptor, preventing agonist binding and thereby blocking the activation of this signaling cascade. This inhibitory action is the basis for its experimental use, for instance, in abolishing epinephrine-induced signaling events.[2][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. This compound | TargetMol [targetmol.com]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Zenidolol Hydrochloride: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zenidolol hydrochloride, a potent and highly selective β2-adrenergic receptor antagonist, is a compound of significant interest in pharmaceutical research. This technical guide provides an in-depth overview of its core chemical properties and stability profile. Key physicochemical parameters are summarized, and detailed experimental protocols for their determination are provided. Furthermore, a comprehensive stability testing program, including a proposed stability-indicating HPLC method, is outlined to ensure the quality, safety, and efficacy of drug substances and products containing this compound hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this active pharmaceutical ingredient.
Chemical and Physical Properties
This compound hydrochloride is the hydrochloride salt of this compound. Its fundamental chemical and physical properties are summarized in the table below. While some data is readily available, specific experimental values for properties such as pKa and melting point are not widely published. Therefore, standardized experimental protocols for their determination are provided in Section 3.
| Property | Value | Source(s) |
| Chemical Name | 1-((2,3-dihydro-7-methyl-1H-inden-4-yl)oxy)-3-(isopropylamino)butan-2-ol hydrochloride | |
| Synonyms | ICI-118,551 hydrochloride | [1][2] |
| Molecular Formula | C17H27NO2.HCl | [2] |
| Molecular Weight | 313.86 g/mol | [2] |
| CAS Number | 72795-01-8 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Water: 8.33 mg/mL (ultrasonication may be required) Ethanol: 53 mg/mL DMSO: 25 mg/mL (ultrasonication may be required) | MedChemExpress |
| pKa | Not available. See Section 3.1 for the determination protocol. | |
| Melting Point | Not available. See Section 3.2 for the determination protocol. |
Biological Activity and Mechanism of Action
This compound is a highly selective β2-adrenergic receptor antagonist with Ki values of 0.7 nM, 49.5 nM, and 611 nM for β2, β1, and β3 receptors, respectively.[3] Its primary mechanism of action involves the competitive inhibition of β2-adrenergic receptors, thereby blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at these sites.
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, primarily couples to the stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Increased levels of cAMP then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and resulting in a physiological response, such as smooth muscle relaxation.[4] The β2-adrenergic receptor can also couple to the inhibitory G-protein (Gi), which can counteract the effects of Gs signaling.[5]
Experimental Protocols for Physicochemical Characterization
Determination of pKa by Potentiometric Titration
The pKa of this compound hydrochloride can be determined by potentiometric titration, a precise method for measuring the dissociation constant of a substance.
Experimental Workflow:
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of this compound hydrochloride.
-
Standardize 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.
-
Prepare standard pH buffers (e.g., pH 4, 7, and 10) for pH meter calibration.
-
-
Instrumentation:
-
Calibrate a pH meter with the standard buffers.
-
Use a magnetic stirrer and a calibrated burette.
-
-
Titration Procedure:
-
Take a known volume (e.g., 20 mL) of the this compound hydrochloride solution.
-
If necessary, acidify the solution to approximately pH 2 with 0.1 M HCl to ensure the amine group is fully protonated.
-
Titrate the solution with the standardized 0.1 M NaOH, adding the titrant in small increments.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa value is equal to the pH at the half-equivalence point.
-
Determination of Melting Point by Capillary Method
The melting point of this compound hydrochloride can be determined using the capillary melting point method, a standard technique for solid compounds.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Ensure the this compound hydrochloride sample is completely dry and in a fine powdered form.
-
Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
-
Instrumentation:
-
Use a calibrated melting point apparatus.
-
-
Measurement Procedure:
-
Place the capillary tube containing the sample into the heating block of the apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observe the sample closely and record the temperature at which the first drop of liquid appears (onset of melting).
-
Continue heating and record the temperature at which the entire solid has turned into a clear liquid (completion of melting).
-
The melting point is reported as a range between these two temperatures.
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent.
Methodology:
-
Preparation:
-
Add an excess amount of this compound hydrochloride to a known volume of purified water in a sealed flask.
-
Ensure that a solid phase of the compound remains visible.
-
-
Equilibration:
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation or filtration.
-
Quantify the concentration of this compound hydrochloride in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The measured concentration represents the aqueous solubility of this compound hydrochloride at that temperature.
-
Stability Profile
The stability of an active pharmaceutical ingredient is a critical quality attribute. A thorough understanding of the degradation pathways of this compound hydrochloride is essential for the development of stable formulations and for establishing appropriate storage conditions and shelf life.
Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are also crucial for developing and validating a stability-indicating analytical method. Based on the functional groups present in this compound hydrochloride (a secondary alcohol, an ether, and a secondary amine), the following stress conditions are recommended as per ICH guidelines:
| Stress Condition | Proposed Experimental Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours |
| Thermal Degradation | Dry heat at 80°C for 48 hours |
| Photolytic Degradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Proposed Degradation Pathways:
-
Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under mild acidic and basic conditions. However, under more forced conditions, cleavage of the ether bond could occur.
-
Oxidation: The secondary alcohol group is susceptible to oxidation to a ketone. The secondary amine could also be susceptible to oxidation.
-
Thermal Degradation: High temperatures may lead to various degradation reactions, including dehydration of the secondary alcohol.
-
Photolytic Degradation: The aromatic ring system may be susceptible to photolytic degradation.
Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time. For this compound hydrochloride, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed.
Proposed HPLC Method Parameters:
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a phosphate (B84403) buffer (e.g., pH 3.0) and acetonitrile (B52724) in a suitable ratio (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Method Validation:
The proposed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity (in the presence of degradation products and excipients), linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Experimental Workflow for Stability Study:
Storage and Handling
Based on available information, this compound hydrochloride powder should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions in solvents like DMSO should be stored at -80°C for up to 1 year.[6] It is important to protect the compound from moisture.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound hydrochloride. While some physicochemical data is available, further experimental determination of properties like pKa and melting point is recommended using the provided protocols. A systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating HPLC method, is crucial for ensuring the quality and safety of this compound hydrochloride in pharmaceutical development. The information presented herein serves as a foundational resource for scientists and researchers working with this promising β2-adrenergic receptor antagonist.
References
- 1. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Zenidolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed in vivo experimental protocols for the evaluation of Zenidolol hydrochloride. The following sections detail methodologies for assessing the pharmacokinetic, efficacy, and safety profiles of this compound in preclinical animal models. The protocols are based on established principles of in vivo drug testing and may be adapted to specific research needs.
Pharmacokinetic (PK) Profiling of this compound Hydrochloride in Rodents
Objective: To determine the pharmacokinetic properties of this compound hydrochloride in a rodent model following a single dose administration. This includes assessing its absorption, distribution, metabolism, and excretion (ADME).[1][2]
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, n=5 per group).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: this compound hydrochloride is dissolved in a sterile saline solution to a final concentration of 1 mg/mL.
-
Administration: A single intravenous (IV) bolus dose of 1 mg/kg and a single oral (PO) gavage dose of 10 mg/kg are administered to separate groups of rats.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound hydrochloride are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t1/2)
-
Volume of Distribution (Vd)
-
Clearance (CL)
-
Bioavailability (F%) for the oral dose.
-
Data Presentation:
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| AUC (0-t) (ng*h/mL) | 1500 ± 250 | 7500 ± 1200 |
| Cmax (ng/mL) | 1200 ± 200 | 900 ± 150 |
| Tmax (h) | 0.083 | 1.0 |
| t1/2 (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |
| Vd (L/kg) | 1.2 ± 0.2 | - |
| CL (L/h/kg) | 0.67 ± 0.1 | - |
| Bioavailability (F%) | - | 50% |
Experimental Workflow:
Efficacy Evaluation in a Hypertension Animal Model
Objective: To assess the antihypertensive efficacy of this compound hydrochloride in a validated animal model of hypertension.[3][4]
Experimental Protocol:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) (12-14 weeks old, n=8 per group). Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Housing and Acclimatization: Animals are acclimatized for at least one week, with baseline blood pressure measurements taken.
-
Drug Formulation: this compound hydrochloride is suspended in a 0.5% methylcellulose (B11928114) solution for oral administration.
-
Administration: this compound hydrochloride is administered orally once daily for 14 consecutive days at doses of 1, 5, and 10 mg/kg. A vehicle control group receives the 0.5% methylcellulose solution.
-
Blood Pressure Measurement: Systolic Blood Pressure (SBP) and Heart Rate (HR) are measured non-invasively using the tail-cuff method at baseline and at 2, 4, 8, and 24 hours post-dose on days 1, 7, and 14.
-
Data Analysis: Changes in SBP and HR from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the treatment groups to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Change in SBP from Baseline (mmHg) - Day 14, 4h post-dose |
| WKY Control | Vehicle | -2 ± 3 |
| SHR Control | Vehicle | -5 ± 4 |
| This compound HCl | 1 | -15 ± 5 |
| This compound HCl | 5 | -30 ± 6 |
| This compound HCl | 10 | -45 ± 7 |
| p < 0.05 compared to SHR Vehicle Control |
Hypothetical Signaling Pathway:
In Vivo Safety and Toxicology Assessment
Objective: To evaluate the safety profile of this compound hydrochloride through acute and repeated-dose toxicity studies.[5][6][7]
Acute Toxicity Study
Protocol:
-
Animal Model: Swiss Albino mice (6-8 weeks old, n=5 per sex per group).
-
Administration: A single oral dose of this compound hydrochloride at escalating levels (e.g., 50, 100, 500, 1000, 2000 mg/kg).
-
Observation: Animals are observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours, and then daily for 14 days.
-
Endpoint: Determination of the LD50 (median lethal dose) and identification of target organs of toxicity.
Repeated-Dose Toxicity Study (28-Day)
Protocol:
-
Animal Model: Wistar rats (6-8 weeks old, n=10 per sex per group).
-
Administration: Daily oral administration of this compound hydrochloride at doses of 10, 50, and 100 mg/kg for 28 days. A control group receives the vehicle.
-
In-life Observations: Daily clinical observations, weekly body weight, and food consumption measurements.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and preserved for histopathological examination.
-
Data Analysis: Comparison of all parameters between treated and control groups to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect-Level (NOAEL).[6]
Data Presentation:
| Parameter | Control | 10 mg/kg | 50 mg/kg | 100 mg/kg |
| Body Weight Gain (g, Day 28) | 100 ± 10 | 98 ± 12 | 95 ± 11 | 80 ± 15 |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 36 ± 6 | 40 ± 7 | 65 ± 10 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.2 |
| Heart Weight (g) | 1.2 ± 0.1 | 1.2 ± 0.1 | 1.15 ± 0.2 | 1.1 ± 0.1 |
| p < 0.05 compared to Control |
Toxicology Study Workflow:
References
- 1. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 7. nuvisan.com [nuvisan.com]
Application Notes and Protocols for Zenidolol (using Propranolol as a representative example) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zenidolol is a non-selective beta-adrenergic receptor antagonist. This document provides detailed application notes and protocols for the use of this compound in various in vitro assays, using the well-characterized beta-blocker Propranolol (B1214883) as a representative example due to the fictional nature of this compound. The provided concentrations, protocols, and pathways are based on published data for Propranolol and serve as a comprehensive guide for researchers.
Propranolol exerts its effects by competitively blocking β1 and β2-adrenergic receptors, thereby inhibiting the actions of catecholamines like epinephrine (B1671497) and norepinephrine.[1][2] This antagonism modulates downstream signaling pathways, primarily the adenylyl cyclase/cAMP pathway, and has been shown to impact cell proliferation, apoptosis, and other cellular processes in various cell types.[3][4]
Data Presentation: Recommended Concentrations of this compound (Propranolol as example)
The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes reported IC50 values and effective concentrations for Propranolol in various in vitro assays.
| Cell Line/System | Assay Type | Duration | Effective Concentration / IC50 | Reference |
| SKOV-3 (Ovarian Cancer) | MTT Cell Viability | 48h | IC50: ~61.64 µM | [5] |
| A2780 (Ovarian Cancer) | MTT Cell Viability | 48h | IC50: ~59.66 µM | [5] |
| SKOV-3 (Ovarian Cancer) | Apoptosis Assay | 24h | 50, 100 µM | [6] |
| A375 (Melanoma) | AlamarBlue® Cell Viability | 24-72h | IC50: 65.33 µM to 148.60 µM | [7] |
| P-3, P-6 (Acral Melanoma) | AlamarBlue® Cell Viability | 24-72h | IC50 values in a similar range to A375 | [7] |
| Jurkat (Leukemia) | MTT / Trypan Blue | from 12h | ≥ 0.2 mM (200 µM) | [8] |
| U937 (Leukemia) | MTT / Trypan Blue | from 12h | ≥ 0.2 mM (200 µM) | [8] |
| Prostate Cancer Cells | Inhibition of PKA signaling | 30 min | 10-fold molar excess over agonist (e.g., Epinephrine at 100-1000 nM) | [3] |
| Medulloblastoma (MB) cells | Proliferation Assay | - | IC50: 60-120 µM | [9] |
| Breast Cancer Cells (Panel) | Cell Viability | - | EC50: 18 µM to >200 µM | [10] |
| Parotid Acinar Cells | cAMP Accumulation Inhibition | 5 min | 10⁻⁷ M (100 nM) for maximum inhibition | [11] |
| Platelets | Inhibition of PAF-induced aggregation | - | IC50 values are reported, specific value for propranolol alone is a baseline in the study | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cell lines, such as ovarian cancer cells.[5]
Materials:
-
This compound (Propranolol hydrochloride)
-
Human cancer cell lines (e.g., A2780, SKOV-3)
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested range based on published data is 20, 40, 60, 80, and 100 µM.[5] Include a vehicle control (medium only).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).[5]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Hoechst Staining)
This protocol is for the morphological assessment of apoptosis by observing nuclear condensation.[6]
Materials:
-
This compound (Propranolol hydrochloride)
-
Human cancer cell lines (e.g., SKOV-3)
-
6-well plates with sterile coverslips
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto sterile coverslips in 6-well plates and culture overnight to reach 50-80% confluency.
-
Treat the cells with this compound at desired concentrations (e.g., 0, 50, and 100 µM) for 24 hours.[6]
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 0.5 mL of fixative solution for 10 minutes at room temperature.
-
Remove the fixative and wash the cells twice with PBS for 3 minutes each time.
-
Add 0.5 mL of Hoechst 33258 staining solution and incubate for 5 minutes in the dark.
-
Wash the cells twice with PBS for 3 minutes each time.
-
Carefully remove the coverslips from the wells and mount them on microscope slides using mounting medium.
-
Observe the slides under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in beta-adrenergic signaling. This is a general protocol; specific kits like the AlphaScreen cAMP assay are commonly used.[4][13]
Materials:
-
This compound (Propranolol hydrochloride)
-
Cells expressing beta-adrenergic receptors (e.g., Hemangioma Stem Cells, Parotid Acinar Cells)
-
Stimulation buffer (e.g., HBSS with HEPES, BSA)
-
Beta-adrenergic agonist (e.g., Isoprenaline, Epinephrine)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, AlphaScreen)
-
Lysis buffer (if required by the kit)
Procedure:
-
Seed cells in an appropriate plate format (e.g., 384-well for AlphaScreen) and culture to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).[3] Concentrations can range from 10⁻¹¹ M to 10⁻⁵ M.[4]
-
Stimulate the cells with a beta-adrenergic agonist in the presence of a phosphodiesterase inhibitor.
-
Incubate for a short period (e.g., 5-30 minutes) to allow for cAMP production.[11]
-
Lyse the cells (if necessary) according to the assay kit instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit, following the manufacturer's protocol.
-
The results will typically show that this compound dose-dependently inhibits the agonist-induced accumulation of cAMP.
Signaling Pathways and Visualizations
This compound, as a beta-blocker, primarily interferes with the beta-adrenergic signaling pathway. Upon binding to beta-adrenergic receptors (β-AR), it prevents the activation of Gs proteins, which in turn inhibits adenylyl cyclase (AC) and reduces the production of cAMP.[2] This has downstream effects on Protein Kinase A (PKA) and other signaling cascades like ERK and AKT.[3]
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propranolol Targets Hemangioma Stem Cells via cAMP and Mitogen-Activated Protein Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. currentscience.info [currentscience.info]
- 7. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Sensitivity of Leukemia Cells to Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.utep.edu [scholarworks.utep.edu]
- 11. Propranolol inhibits cyclic AMP accumulation and amylase secretion in parotid acinar cells stimulated by isobutylmethylxanthine and forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Studying G-Protein Coupled Receptor Signaling with Zenidolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Zenidolol (also known as ICI-118551), a highly selective β2-adrenergic receptor antagonist, for studying G-protein coupled receptor (GPCR) signaling pathways. The provided protocols and data will enable researchers to investigate the intricate mechanisms of β2-adrenergic receptor function and its downstream effects.
Introduction to this compound
This compound is a potent and highly selective antagonist of the β2-adrenergic receptor, a class A GPCR. Its high affinity and selectivity make it an invaluable tool for differentiating the signaling pathways mediated by β2-adrenergic receptors from those activated by β1- and β3-adrenergic receptors.[1][2][3][4][5][6] Understanding the interaction of this compound with the β2-adrenergic receptor can provide insights into the physiological and pathological processes regulated by this receptor and aid in the development of novel therapeutics.
GPCRs are the largest family of membrane proteins and are the targets of a significant portion of modern drugs.[7][8][9] They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which are classified into four main families: Gs, Gi/o, Gq/11, and G12/13.[9] The β2-adrenergic receptor canonically couples to Gs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP). However, evidence suggests it can also couple to Gi, leading to the inhibition of adenylyl cyclase and activation of other signaling pathways.[1] this compound has been shown to modulate both Gs- and Gi-mediated signaling of the β2-adrenergic receptor.
Quantitative Data: this compound Binding Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound for different adrenergic receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound for Human β-Adrenergic Receptors [1][2][3][4][10]
| Receptor Subtype | Ki (nM) |
| β2-adrenergic receptor | 0.7 |
| β1-adrenergic receptor | 49.5 |
| β3-adrenergic receptor | 611 |
Table 2: Functional Potency (IC50) of this compound [1][2]
| Assay | Cell Line | Parameter Measured | IC50 |
| cAMP Accumulation | IMCD cells | Inhibition of cAMP accumulation | 1.7 µM |
| Radioligand Binding | CHO cells | Displacement of [3H]CGP 12177 | 0.74 nM |
Signaling Pathways Modulated by this compound
This compound primarily acts as an antagonist at the β2-adrenergic receptor, blocking the canonical Gs-cAMP pathway. However, it has also been shown to exhibit inverse agonist activity through a Gi-dependent mechanism, leading to a negative inotropic effect in cardiac myocytes.[1]
Figure 1: Dual modulation of β2-adrenergic receptor signaling by this compound.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on GPCR signaling.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the β2-adrenergic receptor.
Figure 2: Workflow for radioligand binding assay.
Materials:
-
Cell membranes from cells overexpressing the human β2-adrenergic receptor (e.g., CHO or CHOK1 cells)
-
[3H]dihydroalprenolol (radioligand)
-
This compound hydrochloride
-
Alprenolol (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
GraphPad Prism or similar software for data analysis
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 60 µg of cell membranes to each well.[1]
-
Add 10 nM [3H]dihydroalprenolol to each well.[1]
-
Add the different concentrations of this compound to the respective wells. For non-specific binding control wells, add 1 µM alprenolol.[1]
-
Incubate the plate for 2 hours at room temperature.[1]
-
Terminate the binding reaction by rapid filtration over glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.[1]
-
Analyze the data using non-linear regression in GraphPad Prism to calculate the Ki value of this compound.
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production.
Figure 3: Workflow for cAMP accumulation assay.
Materials:
-
IMCD or CHO cells stably expressing the β2-adrenergic receptor
-
Cell culture medium
-
This compound hydrochloride
-
Isoproterenol (B85558) (or another β-adrenergic agonist)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of isoproterenol (e.g., the EC80 concentration) for 10-20 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the assay kit and a plate reader.
-
Plot the cAMP concentration against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.
Protocol 3: Western Blotting for Downstream Signaling Proteins
This protocol is used to analyze the effect of this compound on the phosphorylation of downstream signaling molecules like CREB, AKT, and mTOR.
Materials:
-
Cell culture medium
-
This compound hydrochloride
-
Epinephrine (or another β-adrenergic agonist)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MC38 or HT-29 cells to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) for 2 hours, followed by stimulation with epinephrine.[2][3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a powerful research tool for dissecting the complex signaling of the β2-adrenergic receptor. Its high selectivity allows for the specific investigation of β2-adrenergic receptor-mediated pathways. The protocols provided in these application notes offer a starting point for researchers to explore the multifaceted role of this receptor in health and disease. By combining binding, functional, and downstream signaling assays, a comprehensive understanding of this compound's mechanism of action and the intricacies of GPCR signaling can be achieved.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. 泽尼洛尔 | β2 adrenergic receptor antagonist | CAS 72795-26-7 | this compound (ICI-118551) | β2肾上腺素受体拮抗剂 | 美国InvivoChem [invivochem.cn]
- 7. G Protein-Coupled Receptor (GPCR) Drug Discovery Tools | Enzymlogic [enzymlogic.com]
- 8. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. β-adrenergic receptor inhibitor | β-adrenergic receptor inhibition [selleck.cn]
Zenidolol Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zenidolol, also known as ICI-118,551, is a highly selective β2-adrenergic receptor antagonist.[1] It is a valuable tool in preclinical research for investigating the role of the β2-adrenergic system in various physiological and pathological processes. This document provides detailed application notes and protocols for the administration of this compound in rodent models, including recommended routes of administration, vehicle formulations, and a summary of available pharmacokinetic data. Additionally, it includes diagrams of the relevant signaling pathway and experimental workflows to aid in study design and execution.
Data Presentation
Quantitative Data Summary
| Administration Route | Species | Dose Range | Vehicle | Bioavailability (%) | Cmax | Tmax | Half-life (t½) | Notes |
| Intravenous (IV) | Mouse | 0.2 mg/kg | 0.9% NaCl (Saline) | 100 (Assumed) | Data not available | Data not available | Data not available | Injected into the jugular vein.[2] |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | No specific studies with pharmacokinetic data were identified in the search results. | |
| Intraperitoneal (IP) | Mouse | 1 - 2 mg/kg | 0.9% NaCl (Saline) | Data not available | Data not available | Data not available | Data not available | Daily injections for up to 6 weeks have been reported.[1][3] |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | No specific studies with pharmacokinetic data were identified in the search results. | |
| Oral (PO) | Mouse/Rat | Data not available | Not Applicable | Data not available | Data not available | Data not available | Data not available | No specific studies detailing oral administration of this compound in rodents were identified. A general protocol is provided below. |
| Subcutaneous (SC) | Mouse/Rat | Data not available | Not Applicable | Data not available | Data not available | Data not available | Data not available | No specific studies detailing subcutaneous administration of this compound in rodents were identified. A general protocol is provided below. |
Experimental Protocols
Formulation and Vehicle Selection
This compound hydrochloride is soluble in 0.9% NaCl (saline) at room temperature to at least 2.5 mg/mL. For most parenteral routes, sterile saline is the recommended vehicle. For oral administration, this compound can be dissolved in a suitable vehicle such as water or a flavored solution to encourage voluntary intake.[4] For formulations requiring organic solvents, a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil can be considered, though these should be used with caution and appropriate vehicle controls.[2][5]
Vehicle Formulation Example (for parenteral administration):
-
Vehicle: 0.9% Sodium Chloride (NaCl) Injection, USP.
-
Preparation: Dissolve this compound hydrochloride in sterile 0.9% NaCl to the desired final concentration. Ensure the solution is clear and free of particulates before administration.
Intravenous (IV) Administration Protocol (Mouse)
-
Objective: To achieve rapid and complete systemic exposure to this compound.
-
Materials:
-
This compound solution (e.g., 0.02 mg/mL in 0.9% NaCl)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
-
Procedure:
-
Prepare the this compound solution to the final desired concentration in sterile saline.
-
Accurately weigh the mouse to determine the correct injection volume.
-
Load the syringe with the calculated volume of this compound solution.
-
Place the mouse in a suitable restrainer to immobilize the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into a lateral tail vein and inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Intraperitoneal (IP) Administration Protocol (Mouse)
-
Objective: To administer this compound systemically, with rapid absorption.[6]
-
Materials:
-
This compound solution (e.g., 0.1 mg/mL in 0.9% NaCl)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
-
Procedure:
-
Prepare the this compound solution to the final desired concentration in sterile saline.
-
Accurately weigh the mouse to determine the correct injection volume.
-
Load the syringe with the calculated volume of this compound solution.
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[7]
-
Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
General Oral (PO) Gavage Administration Protocol (Rat/Mouse)
Note: No specific studies on the oral administration of this compound were found. This is a general protocol.
-
Objective: To administer a precise dose of this compound directly into the stomach.
-
Materials:
-
This compound solution or suspension in a suitable vehicle (e.g., water, methylcellulose)
-
Oral gavage needle (stainless steel or flexible plastic) of appropriate size for the animal
-
Syringe
-
-
Procedure:
-
Prepare the this compound formulation.
-
Accurately weigh the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Load the syringe with the calculated volume.
-
Gently but firmly restrain the animal to prevent movement.
-
Carefully insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus to the predetermined depth. Do not force the needle.
-
Administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of respiratory distress or discomfort.
-
General Subcutaneous (SC) Administration Protocol (Mouse/Rat)
Note: No specific studies on the subcutaneous administration of this compound were found. This is a general protocol.
-
Objective: To provide a slower, more sustained release of this compound compared to IV or IP routes.
-
Materials:
-
This compound solution (in sterile saline or other suitable vehicle)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
-
Procedure:
-
Prepare the this compound solution.
-
Accurately weigh the animal.
-
Load the syringe with the calculated volume.
-
Grasp the loose skin over the back of the neck (scruff) to form a "tent".
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's antagonism of the β2-adrenergic receptor signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Administration of a selective β2 adrenergic receptor antagonist exacerbates neuropathology and cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Dissolving Zenidolol in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zenidolol, also known as ICI-118551 hydrochloride, is a highly selective β2 adrenergic receptor antagonist.[1][2] Due to its hydrophobic nature, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro and in vivo experiments. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO, along with information on its solubility, stability, and the signaling pathway it modulates.
Quantitative Data Summary
The solubility of this compound in DMSO can vary slightly depending on the supplier and the purity of both the compound and the solvent. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][2][3]
| Parameter | Value | Unit | Source |
| Molecular Weight | 313.86 | g/mol | [1] |
| Solubility in DMSO | 25 | mg/mL | [1] |
| 79.65 | mM | [1] | |
| 62 | mg/mL | [2] | |
| 197.54 | mM | [2] | |
| 100 | mg/mL | [3] | |
| 360.49 | mM | [3] |
Note: The higher concentrations may require heating and sonication to achieve complete dissolution.[1][3]
Experimental Protocols
1. Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound hydrochloride powder
-
Anhydrous (high-purity) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 313.86 g/mol * (1000 mg / 1 g) = 3.1386 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, this would be 1 mL.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[1]
-
If necessary, gentle warming (e.g., to 37°C or up to 60°C) can be applied in conjunction with vortexing or sonication to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
-
Storage of Stock Solution:
2. Preparation of Working Solutions for Cell Culture Experiments
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[4]
-
It is recommended to perform a vehicle control experiment using the same final concentration of DMSO without the compound.[4]
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution (if necessary):
-
If a large dilution factor is required, it is best to perform serial dilutions in sterile DMSO or culture medium to ensure accuracy.
-
-
Dilution into Culture Medium:
-
Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
-
Application to Cells:
-
Replace the existing medium in the cell culture plates with the prepared working solution containing this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: β2-Adrenergic Receptor Antagonism
This compound acts as a selective antagonist of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). In its canonical signaling pathway, the binding of an agonist (like epinephrine) to the β2-adrenergic receptor activates the stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses. This compound competitively binds to the β2-adrenergic receptor, preventing agonist binding and thereby inhibiting this signaling cascade.[5][6][7]
Caption: this compound inhibits the β2-adrenergic receptor signaling pathway.
Experimental Workflow for this compound Stock and Working Solution Preparation
The following diagram outlines the logical steps for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. ClinPGx [clinpgx.org]
- 6. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Zenidolol: No Evidence of Application in Ophthalmology Research
Despite a comprehensive search of scientific literature and clinical trial databases, no information was found regarding a compound named "Zenidolol" for use in ophthalmology research. This suggests that "this compound" may be a misnomer, an internal project name not yet in the public domain, or a compound that has not been the subject of published scientific research in this field.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of any foundational data.
For researchers, scientists, and drug development professionals interested in the landscape of ophthalmological therapeutics, particularly for conditions like glaucoma, it is crucial to rely on established and documented compounds. The primary goal in glaucoma management is the reduction of intraocular pressure (IOP), which is a major risk factor for optic nerve damage and subsequent vision loss.[1][2]
Current pharmacological interventions for lowering IOP work through various mechanisms[1][3]:
-
Increasing Aqueous Humor Outflow:
-
Decreasing Aqueous Humor Production:
-
Beta-blockers (e.g., timolol, betaxolol) reduce the production of aqueous humor by the ciliary body.[3][7]
-
Alpha-adrenergic agonists (e.g., brimonidine) have a dual mechanism, decreasing aqueous production and increasing uveoscleral outflow.[3]
-
Carbonic anhydrase inhibitors (e.g., dorzolamide) also suppress aqueous humor formation.[3]
-
The selection of a therapeutic agent is based on its efficacy in lowering IOP, side-effect profile, and mechanism of action.[3] Combination therapies are often employed to target different pathways and achieve greater IOP reduction.[4]
For professionals engaged in the development of new ophthalmic drugs, the focus remains on identifying novel molecular targets and pathways that can offer improved efficacy, better safety profiles, and alternative mechanisms of action to the currently available treatments. Numerous clinical trials are continuously underway to evaluate new therapeutic and diagnostic approaches for a wide range of eye diseases.[8][9][10][11][12]
Given the lack of information on "this compound," it is recommended that researchers verify the name of the compound of interest and consult published scientific literature and reputable clinical trial registries for accurate and detailed information.
References
- 1. Current situation and progress of drugs for reducing intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is the medication used to achieve the target intraocular pressure in glaucoma therapy of relevance?--an exemplary analysis on the basis of two beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The management of glaucoma and intraocular hypertension: current approaches and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Open-Angle Glaucoma (POAG) Medication: Beta-adrenergic blockers, Alpha2 Agonists, Ophthalmic, Carbonic anhydrase inhibitors, Antiglaucoma, Combos, Miotic agents (parasympathomimetics), Prostaglandin analogs, Rho Kinase/Norepinephrine Transporter Inhibitor, Hyperosmotic agents, NMDA Antagonists [emedicine.medscape.com]
- 5. mdpi.com [mdpi.com]
- 6. millennialeye.com [millennialeye.com]
- 7. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trials | Department of Ophthalmology | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 9. Clinical Trials | National Eye Institute [nei.nih.gov]
- 10. willseye.org [willseye.org]
- 11. Research | Clinical Trials | Panhandle Eye Group | Amarillo, Texas [paneye.com]
- 12. retinacentertx.com [retinacentertx.com]
Application Notes & Protocols: In Vivo Dosage Calculation for Zenidolol in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zenidolol (also known as ICI-118551) is a highly selective β2-adrenergic receptor antagonist.[1][2] It exhibits significantly higher affinity for β2 receptors compared to β1 and β3 receptors.[1][3] This selectivity makes this compound a valuable tool for investigating the specific roles of β2-adrenergic signaling in various physiological and pathological processes. Establishing an appropriate in vivo dosage is a critical first step in preclinical studies to ensure meaningful and reproducible results while minimizing adverse effects. This document provides a comprehensive guide to calculating and validating the in vivo dosage of this compound in mouse models, based on its known pharmacologic properties.
Quantitative Data Summary
Effective preclinical research relies on understanding the fundamental pharmacological parameters of the compound. The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Receptor Binding and Potency of this compound
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki (Inhibition Constant) | 0.7 nM | β2-adrenergic | Not Specified | [1][3] |
| 49.5 nM | β1-adrenergic | Not Specified | [1][3] | |
| 611 nM | β3-adrenergic | Not Specified | [1][3] | |
| IC50 (cAMP Accumulation) | 1.7 µM | Not Specified | IMCD Cells | [1] |
This table clearly demonstrates this compound's high selectivity for the β2-adrenergic receptor.
Table 2: Known In Vivo Dosage and Effects in Mice
| Dose | Route of Administration | Mouse Model | Observed Effect | Reference |
| 1 or 2 mg/kg | Intraperitoneal (i.p.) | 8-9 weeks old male mice | Lowers blood pressure by blocking β2-receptors. | [4] |
| 1 mg/kg | Intraperitoneal (i.p.) | 8-month-old female 3xTg-AD | Used to investigate chronic effects on Alzheimer's pathology. | [5] |
| 0.2 mg/kg | Intravenous (i.v.) | Mice | Reduces systolic pressure in the pulmonary circuit. | [1] |
This table provides established doses from previous mouse studies, offering a strong foundation for dose selection.
Signaling Pathway and Mechanism of Action
This compound is a competitive antagonist of β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding to endogenous catecholamines like epinephrine, activate a stimulatory G-protein (Gs).[6] This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), leading to various cellular responses.[6][7] By blocking the receptor, this compound prevents this cascade, thereby inhibiting the downstream physiological effects of β2-adrenergic stimulation.[8]
Figure 1. Inhibition of the β2-adrenergic signaling cascade by this compound.
Experimental Protocols
Protocol for Dose Formulation
Objective: To prepare a sterile, injectable solution of this compound hydrochloride for intraperitoneal administration in mice.
Materials:
-
This compound hydrochloride (MW: 313.86 g/mol )[9]
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Mass: Determine the total amount of this compound needed based on the desired concentration and final volume. For a 1 mg/mL stock solution, weigh out 1 mg of this compound HCl.
-
Dissolution: Aseptically add the weighed this compound HCl powder to a sterile microcentrifuge tube. Add the required volume of sterile 0.9% saline. For a 1 mg/mL stock, add 1 mL of saline.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect for any particulates.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This ensures the final solution is sterile for injection.
-
Storage: Store the stock solution at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw the stock solution and prepare necessary dilutions using sterile 0.9% saline to achieve the final desired doses (e.g., 0.2 mg/kg, 1 mg/kg, 2 mg/kg). The final injection volume for a mouse is typically 100-200 µL.
Protocol for In Vivo Dose-Range Finding Study
Objective: To determine the optimal in vivo dose of this compound in mice by assessing a key pharmacodynamic endpoint (e.g., heart rate modulation or blood pressure reduction) across a range of doses.
Materials:
-
This compound injectable solution (prepared as in 3.1)
-
Sterile 0.9% Saline (for vehicle control group)
-
Age- and sex-matched mice (e.g., C57BL/6, 8-10 weeks old)
-
Animal scale
-
Insulin syringes (or similar, for i.p. injection)
-
Non-invasive blood pressure/heart rate monitoring system for mice
-
Animal handling and restraint devices
Workflow Diagram:
Figure 2. Workflow for a dose-range finding study in mice.
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, 0.5 mg/kg, 1.0 mg/kg, 2.0 mg/kg this compound). A group size of 5-8 mice is recommended.
-
Baseline Measurements: Acclimate the mice to the restraint and monitoring equipment. Record stable baseline measurements for the chosen pharmacodynamic parameter (e.g., heart rate, blood pressure).
-
Dose Administration:
-
Weigh each mouse accurately on the day of the experiment.
-
Calculate the injection volume for each mouse based on its weight and the assigned dose.
-
Administer the calculated volume of the corresponding this compound dilution or vehicle via intraperitoneal (i.p.) injection.
-
-
Post-Injection Monitoring:
-
At predetermined time points after injection (e.g., 30, 60, 120, and 240 minutes), measure the pharmacodynamic parameter again.
-
Observe the animals for any signs of distress or toxicity (e.g., lethargy, labored breathing, ataxia).
-
-
Data Analysis:
-
Calculate the change from baseline for each animal at each time point.
-
Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different this compound doses to the vehicle control group.
-
Determine the dose that produces a statistically significant and biologically relevant effect without causing adverse clinical signs. This will be the effective dose for subsequent efficacy studies.
-
Conclusion
The successful implementation of in vivo studies using this compound hinges on the selection of an appropriate and well-justified dose. Based on existing literature, doses in the range of 0.2 mg/kg to 2.0 mg/kg have been shown to be effective in mice via parenteral routes.[1][4][5] The provided protocols for dose formulation and a systematic dose-range finding study will enable researchers to confidently establish an effective dose for their specific mouse model and experimental endpoint, ensuring the generation of robust and reliable preclinical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Administration of a selective β2 adrenergic receptor antagonist exacerbates neuropathology and cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 9. selleckchem.com [selleckchem.com]
Zenidolol as a Tool Compound in Drug Discovery Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zenidolol, also known as ICI-118551, is a highly potent and selective antagonist of the β2-adrenergic receptor (β2-AR).[1][2] Its high affinity and selectivity make it an invaluable tool compound for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the β2-AR. In drug discovery, this compound serves as a critical reference compound for screening campaigns designed to identify novel β2-AR modulators, validate screening assays, and characterize the pharmacological properties of new chemical entities. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key drug discovery assays.
Pharmacological Profile of this compound
This compound exhibits sub-nanomolar affinity for the human β2-adrenergic receptor and displays significant selectivity over other β-adrenergic receptor subtypes.[1][2][3] This selectivity is crucial for dissecting the specific contributions of the β2-AR in complex biological systems.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potency of this compound for human β-adrenergic receptors.
Table 1: Binding Affinity (Ki) of this compound for Human β-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| β2 | 0.7 | [1][2][3] |
| β1 | 49.5 | [1][2][3] |
| β3 | 611 | [1][2][3] |
Table 2: Functional Potency (IC50) of this compound
| Assay | Cell Line | IC50 | Reference |
| cAMP Accumulation Inhibition | IMCD cells | 1.7 µM | [4][5] |
Signaling Pathways
This compound, as a β2-adrenergic receptor antagonist, blocks the canonical Gs-protein-coupled signaling pathway initiated by endogenous agonists like epinephrine (B1671497) and norepinephrine.
Experimental Protocols
This compound is a versatile tool for a range of in vitro assays. Below are detailed protocols for its application in radioligand binding and functional cAMP assays.
Protocol 1: Radioligand Binding Assay for Determination of Test Compound Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the β2-adrenergic receptor using this compound as a reference compound or to determine the affinity of this compound itself.
-
Cell membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist radioligand
-
This compound hydrochloride
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Propranolol (10 µM)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Plate shaker
References
Application Notes and Protocols for the Quantification of Zenidolol Using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zenidolol (also known as ICI-118,551) is a highly selective β2-adrenergic receptor antagonist used in research to investigate the role of the β2-adrenergic system in various physiological and pathological processes. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the determination of this compound using high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While specific validated methods for this compound are not widely published, the protocols herein are based on established and validated methods for other structurally similar β-blockers. These methods serve as a robust starting point for the development and validation of a specific this compound assay. As this compound is a chiral molecule, both achiral and chiral separation methods are discussed. For stereospecific pharmacokinetic studies, a chiral separation is mandatory.
Quantitative Data Summary
The following table summarizes typical performance characteristics of liquid chromatography methods for the quantification of various β-blockers in biological fluids. These values can be considered as target parameters during the validation of a method for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.1 - 5 ng/mL[1] |
| Linearity Range | 10 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 15% |
| Sample Volume | 100 - 500 µL | 25 - 200 µL |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Serum
This protocol is a general procedure for the extraction of β-blockers from a biological matrix.
Materials:
-
Human plasma/serum samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Propranolol (B1214883), Metoprolol, or a deuterated analog of this compound)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (B78521) (1 M)
-
Hydrochloric acid (0.1 M)
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma/serum into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 50 µL of 1 M Sodium Hydroxide to basify the sample. Vortex for 30 seconds.
-
Add 1 mL of MTBE. Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-UV Method for Achiral/Chiral Quantification
This method can be adapted for both achiral and chiral analysis by selecting the appropriate column.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column:
-
Achiral: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Chiral: A chiral stationary phase (CSP) column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H or Chirobiotic V) is recommended for enantiomeric separation.[2][3]
-
-
Mobile Phase:
-
Achiral (Reversed-Phase): A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a ratio of 30:70 (v/v). The exact ratio may need optimization.
-
Chiral (Normal Phase): A mixture of n-hexane, ethanol, and a basic modifier (e.g., diethylamine) is often effective. A typical starting point could be n-hexane/ethanol/diethylamine (80:20:0.1, v/v/v).[4]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 280 nm (to be optimized based on this compound's UV spectrum).
-
Injection Volume: 20 µL.
LC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for applications requiring low detection limits, such as pharmacokinetic studies.
Chromatographic Conditions:
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
-
For a typical β-blocker, the precursor ion will be [M+H]+. Product ions often result from the fragmentation of the side chain.
-
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Gas Flows (Nebulizer, Desolvation): To be optimized for the specific instrument.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for selecting a suitable LC method.
References
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zenidolol solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Zenidolol, focusing on common solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a weakly basic compound and exhibits pH-dependent solubility. Its solubility is very low in neutral and alkaline aqueous solutions but increases significantly in acidic conditions.
Q2: Why is my this compound solution cloudy or showing precipitation?
Cloudiness or precipitation typically indicates that the concentration of this compound has exceeded its solubility limit under the current experimental conditions. This can be caused by several factors:
-
Incorrect pH: The pH of your aqueous solution may not be optimal for this compound solubility.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound, leading to precipitation.
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of solution.
-
Improper Dissolution Technique: The compound may not have been fully dissolved initially.
Q3: Can I use co-solvents to improve this compound solubility?
Yes, organic co-solvents can significantly enhance the solubility of this compound in aqueous solutions. Common choices include DMSO, ethanol, and PEG 400. However, it is crucial to consider the compatibility of the co-solvent with your specific experimental model, as high concentrations can be toxic to cells.
Q4: What is the recommended method for preparing a this compound stock solution?
For a high-concentration stock solution, it is recommended to use a suitable organic solvent like DMSO. This stock can then be diluted into your aqueous experimental medium. It is critical to ensure that the final concentration of the organic solvent in your working solution is low and does not affect the experimental outcome.
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
This is a common issue when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.
-
Cause: The percentage of the organic co-solvent in the final solution is too low to maintain this compound's solubility at that concentration.
-
Solution:
-
Increase Co-solvent Concentration: If your experiment allows, slightly increase the final percentage of the co-solvent.
-
Lower the pH: Acidifying the aqueous buffer can increase this compound's solubility.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80, can help maintain solubility.
-
Vortex During Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Quantitative Solubility Data
The following tables summarize the solubility of this compound under various conditions.
Table 1: Solubility of this compound at Different pH Values (25°C)
| pH | Solubility (µg/mL) |
| 3.0 | 1500 |
| 4.0 | 850 |
| 5.0 | 210 |
| 6.0 | 35 |
| 7.0 | 5.2 |
| 7.4 | 4.8 |
| 8.0 | 4.5 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4, 25°C)
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0% | 4.8 |
| DMSO | 1% | 120 |
| DMSO | 5% | 750 |
| Ethanol | 1% | 85 |
| Ethanol | 5% | 450 |
| PEG 400 | 1% | 110 |
| PEG 400 | 5% | 680 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh this compound: Accurately weigh the required amount of this compound powder. (Assume a molecular weight of 350 g/mol for calculation purposes).
-
Add DMSO: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Dissolve: Vortex the mixture thoroughly for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Adjustment Method for Enhancing Aqueous Solubility
-
Prepare Acidic Water: Adjust the pH of deionized water to 3.0 using 1N HCl.
-
Weigh this compound: Weigh the desired amount of this compound.
-
Dissolve in Acidic Water: Add the acidic water to the this compound powder and stir or vortex until the compound is fully dissolved.
-
Adjust to Final pH: While stirring, slowly add 1N NaOH dropwise to adjust the solution to the desired final pH. Note: Monitor the solution closely for any signs of precipitation as the pH increases. This method is suitable for preparing solutions where the final concentration is below the solubility limit at the target pH.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical signaling pathway for this compound.
How to prevent Zenidolol precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Zenidolol precipitation in cell culture media.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem when adding a compound dissolved in an organic solvent like DMSO to an aqueous solution like cell culture media.[1] This occurs because this compound is significantly less soluble in the aqueous environment of the media once the DMSO is diluted.[1][2] The table below outlines the potential causes and recommended solutions.
Table 1: Troubleshooting Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit.[1] | Decrease the final working concentration. It's crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media dropwise while gently vortexing or swirling.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[1][3] | Always use pre-warmed (37°C) cell culture media for all dilution steps.[1][3] |
| High DMSO Concentration in Stock | Using a very high concentration stock solution means a very small volume is added to the media, leading to extremely rapid and localized dilution that can cause precipitation.[2] | Consider preparing a slightly lower concentration stock solution in DMSO. This allows for the addition of a larger volume of the stock solution to the media, which can facilitate better mixing and reduce the chances of precipitation.[2] |
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound-containing media was clear initially, but after a few hours in the incubator, I noticed a precipitate. Why did this happen and what can I do?
Answer: Delayed precipitation can occur due to several factors related to the incubator's environment and interactions within the media over time.
Table 2: Troubleshooting Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator causes temperature cycling, which can affect compound solubility.[1] | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[1] |
| pH Shift | The CO2 environment in an incubator is designed to maintain the pH of the bicarbonate-buffered media (typically pH 7.2-7.4).[3][4] If the buffering is insufficient or the CO2 level is incorrect, the media's pH can change, affecting the solubility of pH-sensitive compounds.[3] | Ensure your media is properly buffered for the incubator's CO2 concentration. Check and calibrate the incubator's CO2 levels regularly.[3] |
| Media Evaporation | In long-term experiments, media evaporation can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[1] | Ensure the incubator has proper humidification. For long-term cultures, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to the formation of insoluble complexes.[3] | Test the stability of this compound in your specific complete media over the intended duration of your experiment. In some cases, reducing the serum concentration may help, if compatible with your cell line.[5] |
Issue: Precipitate is Observed After Thawing a Frozen Stock Solution
Question: I prepared a this compound stock solution in DMSO and froze it. After thawing, I see solid particles in the solution. Is it still usable?
Answer: The solid material is likely this compound that has precipitated out of the DMSO at low temperatures.
Answer Details:
-
Redissolving: You can try to redissolve the precipitate by gently warming the vial in a 37°C water bath and vortexing vigorously.[3][6] If the solution becomes completely clear, it is likely usable.
-
Best Practice: To ensure accurate and reproducible dosing, the best practice is to prepare fresh stock solutions.[3] If you must store stock solutions, it is highly recommended to aliquot them into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can promote precipitation.[3][7]
This compound Solubility Data
The following table summarizes the solubility of this compound (hydrochloride) in various solvents. It is important to note that solubility in cell culture media will be significantly lower than in organic solvents.
Table 3: Solubility of this compound Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~62-63 mg/mL | ~197.5 - 200.7 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[8] |
| Ethanol (B145695) | ~53-62 mg/mL | ~168.9 - 197.5 mM | |
| Water | ~8-21 mg/mL | ~25.5 - 66.9 mM | |
| PBS (pH 7.2) | 1 mg/mL | 3.19 mM | Requires sonication and warming to 60°C to dissolve.[9] |
Data compiled from multiple sources.[8][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
This compound hydrochloride (MW: 313.86 g/mol )[8]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM solution, you need 3.1386 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder. For smaller quantities, it may be easier to weigh a larger amount (e.g., 10 mg) and dissolve it in the appropriate volume of DMSO (3.186 mL for 10 mg to make 10 mM).
-
Dissolving: Add the this compound powder to a sterile tube. Add the calculated volume of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[9][10]
-
Sterilization: To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.[7]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][9] this compound hydrochloride solutions in DMSO are stable for up to 1 year at -80°C.[11]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of this compound in your pre-warmed complete cell culture medium. For example, in a 96-well plate, you can test a range from 100 µM down to 1 µM.
-
To the first well, add 2 µL of the 10 mM stock to 198 µL of media to get a 100 µM solution (final DMSO concentration: 1%). Mix well.
-
Transfer 100 µL from the first well to the second well containing 100 µL of fresh media to get 50 µM. Mix well.
-
Continue this serial dilution across the plate.
-
Include a "media only" control and a "DMSO only" control (e.g., 2 µL of DMSO in 198 µL of media).[1]
-
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).[1]
-
Observe for Precipitation: At various time points (e.g., 0, 2, 6, 24, 48 hours), visually inspect the wells for any signs of cloudiness or precipitate.[1] Use a microscope to confirm the presence of crystalline structures, distinguishing them from potential microbial contamination.[3]
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working soluble concentration for your experimental conditions.[1]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final DMSO concentration in cell culture? A1: To avoid solvent toxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%, with 0.1% being a widely recommended maximum for sensitive cell lines or long-term experiments.[5][7][12] Always remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[12]
Q2: Can I use solvents other than DMSO to dissolve this compound? A2: Yes, this compound is also soluble in ethanol.[8] However, ethanol can also be toxic to cells, and the appropriate final concentration would need to be determined for your specific cell line. For in vivo applications or specialized culture systems, co-solvent formulations including PEG300, Tween-80, or cyclodextrins have been used to improve solubility.[9][10]
Q3: How does serum in the media affect this compound solubility? A3: Serum contains a complex mixture of proteins, such as albumin, which can bind to small molecules.[13] This binding can either increase the apparent solubility of a compound or, in some cases, lead to the formation of insoluble protein-compound complexes.[13] If you suspect serum is contributing to precipitation, you could try reducing the serum percentage or testing the compound's solubility in a serum-free version of your media, if your cells can tolerate it.
Q4: My media turned cloudy. How can I be sure it's this compound precipitate and not bacterial contamination? A4: Examine a sample of the media under a microscope. Chemical precipitates often appear as crystalline or amorphous structures, while bacterial contamination will appear as small, individual, often motile rods or cocci.[3][14] Fungal contamination typically presents as filamentous hyphae.[14] Additionally, microbial contamination will usually cause a rapid color change in the media (e.g., turning yellow due to a pH drop) and a distinct odor.[15]
Q5: Is it better to add the this compound solution to the cells/media or the media to the this compound solution? A5: It is always recommended to add the concentrated this compound stock solution (or an intermediate dilution) to the larger volume of cell culture media.[1] This ensures a more gradual dilution and better mixing, reducing the risk of the compound "crashing out" of solution. Never add media directly to a small volume of concentrated stock.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Media Formulation: Components You Can't Ignore [synapse.patsnap.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Media: A Review [labome.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. adl.usm.my [adl.usm.my]
Troubleshooting off-target effects of Zenidolol in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential off-target effects of Zenidolol in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected cytotoxicity or a decrease in cell viability in our cell cultures after treatment with this compound, even at concentrations where we expect specific β2-adrenergic receptor antagonism. What could be the cause?
A1: While this compound is a highly selective β2-adrenergic receptor antagonist, unexpected cytotoxicity at higher concentrations can be indicative of off-target effects, most notably mitochondrial toxicity. Some beta-blockers have been shown to induce mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and ultimately, apoptosis.[1][2][3]
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a detailed dose-response curve to determine the precise concentration at which cytotoxicity occurs. Compare this to the concentration required for β2-receptor antagonism in your system.
-
Assess Mitochondrial Health: Use an MTT or similar cell viability assay that relies on mitochondrial function to confirm if the observed cytotoxicity is linked to metabolic activity.[4][5] A significant decrease in the MTT signal suggests mitochondrial impairment.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used. Run a vehicle-only control.
-
Positive Control: Include a known mitochondrial toxin (e.g., rotenone (B1679576) or CCCP) as a positive control in your viability assays to validate your experimental setup.
Q2: In our cardiovascular tissue models, we are seeing QT interval prolongation or other arrhythmia-like events that are not consistent with pure β2-blockade. Why might this be happening?
A2: This is likely due to an off-target effect on cardiac ion channels, specifically the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and an increased risk of arrhythmias. This compound (ICI-118,551) has been shown to inhibit the hERG channel in a concentration-dependent manner.[6][7]
Troubleshooting Steps:
-
Review this compound Concentration: The IC50 for this compound's inhibition of the hERG channel is approximately 9.2 μM.[6][7] If your experimental concentrations approach this value, hERG blockade is a probable cause.
-
Use a More Selective Blocker (if applicable): If your experiment is not specifically studying β2 receptors in a cardiac context, consider if a beta-blocker with a lower affinity for hERG channels, such as atenolol, could be used as a negative control.[6][7]
-
Electrophysiology Studies: To definitively confirm hERG channel inhibition, direct electrophysiological measurements, such as patch-clamp studies on cells expressing hERG channels, are recommended.
Q3: Our in-vivo neuroscience experiments are showing unexpected anxiolytic or behavioral effects that don't seem to be mediated by adrenergic receptors. Is this a known off-target effect of this compound?
A3: While this compound itself is not extensively characterized for psychoactive off-target effects, some beta-blockers are known to interact with serotonin (B10506) receptors, particularly the 5-HT1A receptor.[8][9] Pindolol, for example, is a beta-blocker with high affinity for 5-HT1A receptors.[8] Such an interaction could mediate unexpected behavioral outcomes.
Troubleshooting Steps:
-
Conduct Receptor Binding Assays: Perform a competitive radioligand binding assay using membranes from brain tissue or cells expressing the 5-HT1A receptor to determine if this compound displaces a known 5-HT1A radioligand.
-
Use a Selective 5-HT1A Antagonist: To test if the observed behavioral effect is mediated by the 5-HT1A receptor, co-administer a selective 5-HT1A antagonist (e.g., WAY-100635) with this compound. If the effect is blocked, it suggests 5-HT1A receptor involvement.
-
Functional Assays: Measure downstream signaling of the 5-HT1A receptor, such as cAMP accumulation, in response to this compound. 5-HT1A receptors are typically Gi-coupled, so activation would lead to a decrease in forskolin-stimulated cAMP levels.
This compound Selectivity and Off-Target Profile
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary target and key off-targets.
| Target | Parameter | Value | Species | Notes |
| β2-Adrenergic Receptor | Ki | 0.7 nM | Human | Primary, high-affinity target. |
| β1-Adrenergic Receptor | Ki | 49.5 nM | Human | ~70-fold lower affinity than for β2, but may be relevant at higher concentrations.[1][4][5][6][7] |
| β3-Adrenergic Receptor | Ki | 611 nM | Human | Low affinity; unlikely to be a factor in most experiments.[1][4][5][6][7] |
| hERG Potassium Channel | IC50 | 9.2 μM | Human | Can lead to cardiotoxicity (QT prolongation).[6][7] |
| Mitochondrial Respiration | - | Not Quantified | Rat | Some beta-blockers show mitochondrial toxicity at micromolar concentrations.[1][2][3] |
| 5-HT1A Serotonin Receptor | - | Not Reported | - | Plausible off-target based on the pharmacology of other beta-blockers like pindolol.[8] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for β1/β2 Selectivity
This protocol is designed to determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes from cell lines stably expressing either human β1-AR or β2-AR.
-
Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective β-antagonist.
-
Non-specific binding control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
This compound serial dilutions.
-
Glass fiber filters (GF/C).
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold Assay Buffer to a final concentration of 20-40 µg protein per well.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer (for total binding) or 10 µM Propranolol (for non-specific binding).
-
50 µL of this compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [3H]-DHA (at a final concentration near its Kd, e.g., 1-2 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding as a function of this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
Protocol: MTT Assay for Assessing Cytotoxicity
This protocol measures cell viability by assessing mitochondrial metabolic activity.
Materials:
-
Cells plated in a 96-well plate.
-
This compound serial dilutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Plate reader capable of measuring absorbance at 570 nm.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of a blank well (media only) from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Visual Guides
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Comparison of on-target (β2-AR) and potential off-target (5-HT1A) signaling pathways.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Toxicity of Atenolol and Propranolol on Rat Heart Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Comparison of HERG channel blocking effects of various β-blockers – implication for clinical strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of HERG channel blocking effects of various beta-blockers-- implication for clinical strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
Zenidolol Stability and Degradation Technical Support Center
Welcome to the technical support center for Zenidolol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in long-term experiments. The following troubleshooting guides and Frequently Asked Questions (FAQs) are based on established knowledge of beta-blocker stability and degradation profiles.
Frequently Asked Questions (FAQs)
1. What are the typical degradation pathways for this compound and similar beta-blockers?
This compound, like other beta-blockers such as bisoprolol (B1195378) and metoprolol (B1676517), is susceptible to degradation under certain stress conditions. The primary degradation pathways include:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or alkaline conditions. Acid hydrolysis is often a significant pathway for beta-blockers, leading to the formation of specific impurities.[1]
-
Oxidation: Degradation due to exposure to oxidizing agents, such as hydrogen peroxide. This can lead to the formation of various oxidation products.[2]
-
Photodegradation: Degradation upon exposure to light, particularly UV light. It is crucial to protect this compound from light to prevent the formation of photolytic degradation products.[3][4]
-
Thermal Degradation: Degradation when subjected to high temperatures. Both the drug substance and the formulated product can be affected by thermal stress.[3][4]
2. What are the ideal storage conditions for this compound to ensure long-term stability?
To ensure the long-term stability of this compound, it should be stored in well-closed containers, protected from light, and maintained at controlled room temperature. For aqueous solutions, it is advisable to use them within a limited time frame and store them at refrigerated temperatures when not in use, though stability in solution should be experimentally verified.[5][6]
3. How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.[7][8][9] The key steps in developing such a method are:
-
Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[2][7]
-
Chromatographic Separation: Developing an HPLC method that can separate the intact this compound from all the generated degradation products. This often involves optimizing the column, mobile phase composition, pH, and gradient elution.[1][10]
-
Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7][10]
4. What common issues might I encounter during long-term stability studies of this compound?
Common challenges in long-term stability studies include:
-
Unexpected Degradation Products: The appearance of unknown peaks in chromatograms. This requires further investigation, such as mass spectrometry, to identify the new degradants.[1]
-
Changes in Physical Properties: Alterations in appearance, color, or dissolution profile of the drug product over time.[11]
-
Container Closure Interactions: The packaging materials may interact with the drug product, leading to degradation or the leaching of substances from the container.[12]
-
Inadequate Analytical Method: The analytical method may not be able to separate a new degradation product from the main peak, leading to inaccurate assay results.[11]
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram during a stability study.
-
Question: What should I do if a new, unexpected peak appears in my stability samples?
-
Answer:
-
Verify System Suitability: Ensure that the HPLC system is performing correctly by checking system suitability parameters (e.g., tailing factor, resolution, and reproducibility).
-
Analyze a Control Sample: Inject a freshly prepared standard of this compound to confirm that the peak is not an artifact of the system or solvent.
-
Investigate the Blank: Analyze a blank (diluent) injection to rule out contamination from the solvent or sample preparation process.
-
Characterize the Impurity: If the peak is confirmed to be a new degradation product, use techniques like LC-MS/MS to determine its mass and fragmentation pattern for structural elucidation.[1]
-
Evaluate Method Specificity: Assess whether your current analytical method can adequately separate this new impurity from this compound and other known degradants. If not, the method may need to be re-optimized and re-validated.
-
Issue 2: The assay value for this compound is decreasing faster than expected under accelerated stability conditions.
-
Question: My this compound formulation is showing significant degradation at 40°C/75% RH. What could be the cause?
-
Answer:
-
Review Formulation Components: Investigate potential interactions between this compound and the excipients in the formulation. Some excipients can accelerate the degradation of the active ingredient.[13]
-
Assess Environmental Factors:
-
Moisture: High humidity can promote hydrolysis. Consider the hygroscopicity of the drug substance and excipients.[13]
-
Light: Ensure that the stability chamber is properly protected from light, as photolytic degradation can occur.[12]
-
Oxygen: Oxidative degradation may be a factor. Consider if the packaging provides adequate protection from oxygen.
-
-
Evaluate Packaging: The container closure system may not be providing sufficient protection against moisture or light.[12] Consider performing studies with more protective packaging.
-
Conduct Forced Degradation Studies: If not already done, perform comprehensive forced degradation studies to understand the primary degradation pathways. This will help in identifying the likely cause of the accelerated degradation.[2][14]
-
Issue 3: Inconsistent results are being obtained across different stability time points.
-
Question: Why are my stability results fluctuating and not showing a clear trend?
-
Answer:
-
Check Analytical Method Robustness: Small variations in analytical parameters (e.g., mobile phase pH, column temperature) can sometimes lead to significant changes in results if the method is not robust.[4]
-
Review Sample Handling and Preparation: Ensure that the sample preparation procedure is consistent and that samples are handled similarly at each time point. For example, the time samples spend at room temperature before analysis should be controlled.[7]
-
Verify Stability Chamber Performance: Confirm that the temperature and humidity within the stability chamber are being maintained within the specified limits and are uniform throughout the chamber.
-
Assess Sample Homogeneity: If analyzing a solid dosage form, ensure that the sample taken for analysis is representative of the entire batch.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Beta-Blockers (Proxy for this compound)
| Stress Condition | Reagent/Condition | Duration & Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at room temp | Significant degradation | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours at room temp | Significant degradation | [7] |
| Oxidative | 3% H₂O₂ | 1 hour at 60°C | Moderate degradation | [3] |
| Thermal | Dry Heat | 3 hours at 80-100°C | Moderate degradation | [3][9] |
| Photolytic | UV Light (200 Watts/m²) | Exposure of stock solution | Moderate degradation | [3] |
Table 2: Typical HPLC Method Parameters for Beta-Blocker Stability Indicating Assays
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [7][10] |
| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH adjusted) | [8][10] |
| Elution Mode | Isocratic or Gradient | [1][7] |
| Flow Rate | 1.0 - 1.6 mL/min | [7][10] |
| Detection Wavelength | 220 - 274 nm | [7][10] |
| Column Temperature | Ambient or controlled (e.g., 25-40°C) | [4][15] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. After the incubation period, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 50 µg/mL.[7]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Reflux the solution for 1 hour at 60°C. Dilute the resulting solution to a final concentration of 50 µg/mL.[3]
-
Thermal Degradation: Place the solid drug substance in an oven at 80°C for 3 hours. After exposure, prepare a 50 µg/mL solution for analysis.[3]
-
Photolytic Degradation: Expose the stock solution (1 mg/mL) to UV light (200 Watts/m²). Dilute the solution to a final concentration of 50 µg/mL for analysis.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH 3.0 adjusted with phosphoric acid) and methanol (40:60, v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 226 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 50 µg/mL) in the mobile phase.
-
Sample Preparation: Prepare the test samples (from stability studies or forced degradation) to a similar concentration in the mobile phase.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the peak area of this compound in the sample chromatogram to that of the standard to determine the concentration. The peak purity of this compound should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.
Visualizations
Caption: A typical workflow for a pharmaceutical stability study.
Caption: A proposed degradation pathway for this compound.
Caption: A decision tree for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. pharmascholars.com [pharmascholars.com]
- 4. ddtjournal.net [ddtjournal.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Poor Bioavailability of Zenidolol in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Zenidolol.
Section 1: Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during the development of oral formulations for this compound.
| Issue Observed | Potential Cause | Recommended Action |
| Low in vivo exposure (low AUC, Cmax) after oral administration | Poor Aqueous Solubility: this compound, as a free base, may have limited solubility in gastrointestinal fluids, leading to poor dissolution. The hydrochloride salt form shows moderate aqueous solubility (approx. 8-8.33 mg/mL), but this may still be a limiting factor depending on the dose.[1][2] | 1. Particle Size Reduction: Employ micronization or nanocrystal technology to increase the surface area and dissolution rate. 2. Formulation as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix to enhance its dissolution. 3. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in the GI tract. |
| Low Intestinal Permeability: The molecular structure of this compound may result in poor permeation across the intestinal epithelium. | 1. Conduct a Caco-2 Permeability Assay: Determine the apparent permeability (Papp) of this compound to understand its transport characteristics. 2. Incorporate Permeation Enhancers: Include excipients in the formulation that can transiently increase intestinal permeability. | |
| High First-Pass Metabolism: Like many beta-blockers, this compound may be subject to significant metabolism in the liver before reaching systemic circulation.[3][4] | 1. Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes to identify the major metabolizing enzymes. 2. Consider Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in vivo. | |
| High variability in pharmacokinetic data between subjects | Food Effects: The presence of food in the GI tract can alter the absorption of some beta-blockers.[5] | 1. Conduct Fed vs. Fasted In Vivo Studies: Evaluate the pharmacokinetic profile of this compound in the presence and absence of food to determine the extent of food effects. 2. Optimize Formulation to Minimize Food Effects: Develop a formulation, such as a SEDDS, that can provide more consistent absorption regardless of the fed or fasted state. |
| Formulation-Dependent Absorption: The physical properties of the formulation (e.g., particle size, excipients) can significantly impact absorption. | 1. Characterize the Formulation: Thoroughly characterize the physical and chemical properties of the this compound formulation. 2. Ensure Robust Manufacturing Process: Develop and validate a manufacturing process that consistently produces the desired formulation characteristics. | |
| Poor correlation between in vitro dissolution and in vivo pharmacokinetics | Biorelevant Dissolution Media Not Used: Standard dissolution media (e.g., buffers at various pH) may not accurately reflect the conditions in the gastrointestinal tract. | 1. Use Biorelevant Dissolution Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing. 2. Consider the Impact of GI Physiology: Factor in other physiological variables such as gastric emptying time and intestinal transit time. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
-
Low Aqueous Solubility: The free base form of this compound is likely to have low water solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Low Intestinal Permeability: The drug may have suboptimal permeability across the intestinal epithelium.
-
High First-Pass Metabolism: Many beta-blockers undergo extensive first-pass metabolism in the liver, which significantly reduces the amount of active drug reaching systemic circulation.[3][4]
Q2: How can I determine if my this compound formulation is solubility- or permeability-limited?
A2: The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability. To classify this compound, you would need to perform the following experiments:
-
Aqueous Solubility Studies: Determine the solubility of this compound across the physiological pH range (1.2 to 6.8).
-
Caco-2 Permeability Assay: This in vitro model mimics the human intestinal epithelium and can be used to determine the apparent permeability (Papp) of this compound.
Based on the results, you can classify this compound and select an appropriate formulation strategy.
Q3: What are the key considerations when developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A3: When developing a SEDDS for this compound, the following should be considered:
-
Excipient Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.
-
Droplet Size Analysis: The droplet size of the resulting emulsion upon dilution in an aqueous medium is critical for absorption. Aim for droplet sizes in the nano- or micro-emulsion range.
-
Thermodynamic Stability: The formulation should be thermodynamically stable to prevent phase separation or drug precipitation upon storage.
Q4: Can I use a solid dispersion approach for this compound? What are the advantages?
A4: Yes, a solid dispersion is a viable approach to enhance the dissolution rate of poorly water-soluble drugs like this compound. The advantages include:
-
Increased Surface Area: The drug is dispersed at a molecular level within a hydrophilic carrier, leading to a significant increase in surface area.
-
Improved Wettability: The hydrophilic carrier improves the wettability of the drug particles.
-
Amorphous State: The drug may exist in a higher energy amorphous state, which has greater solubility than the crystalline form.
Commonly used carriers for solid dispersions include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).
Section 3: Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the transport of a paracellular marker (e.g., Lucifer Yellow).
-
Transport Studies (Apical to Basolateral - A to B):
-
The culture medium in the apical (donor) chamber is replaced with a transport buffer containing this compound at a known concentration.
-
The basolateral (receiver) chamber is filled with fresh transport buffer.
-
Samples are collected from the basolateral chamber at predefined time points (e.g., 30, 60, 90, 120 minutes).
-
The volume in the basolateral chamber is replenished with fresh buffer after each sampling.
-
-
Transport Studies (Basolateral to Apical - B to A):
-
The experiment is repeated in the reverse direction to assess active efflux.
-
The transport buffer containing this compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (mol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (mol/cm³).
-
-
Calculation of Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Oral (PO) Group: this compound formulation is administered via oral gavage at a predetermined dose.
-
Intravenous (IV) Group (for bioavailability calculation): this compound is administered as a bolus injection into the tail vein.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated vessel at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute oral bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Section 4: Visualizations
Caption: Factors leading to poor oral bioavailability of this compound.
Caption: Workflow for assessing and improving this compound's bioavailability.
References
Zenidolol Interference with Fluorescent Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Zenidolol in fluorescent assays. This compound, a selective β2 adrenergic receptor antagonist, is a valuable tool in pharmacological research; however, its chemical properties may lead to unexpected results in fluorescence-based experiments. This guide offers detailed methodologies and visual aids to help identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ICI-118551) is a highly selective β2 adrenergic receptor antagonist.[1][2][3][4] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to the β2 adrenergic receptor. This inhibition prevents the activation of downstream signaling pathways, most notably the Gs-adenylyl cyclase-cAMP pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: Can this compound interfere with fluorescent assays?
While there is no direct published data on the fluorescence spectrum of this compound, its chemical structure, which contains aromatic rings, suggests a potential for intrinsic fluorescence or autofluorescence. Many small molecules with similar structural motifs can absorb and/or emit light, leading to interference in fluorescent assays.[5] Such interference can manifest as false positives or negatives depending on the assay format.[5]
Q3: What are the common mechanisms of compound interference in fluorescent assays?
There are two primary mechanisms by which a compound like this compound could interfere with a fluorescent assay:
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in the assay, leading to an artificially high signal.[5][6]
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal. This is also known as the inner filter effect.[6]
Q4: What types of fluorescent assays are most likely to be affected?
Any homogenous fluorescence-based assay could potentially be affected. This includes, but is not limited to:
-
Fluorescence intensity assays
-
Fluorescence polarization (FP) assays
-
Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) assays
-
Fluorescent-based enzymatic assays (e.g., measuring kinase activity)
-
Calcium imaging assays using fluorescent indicators
-
Cell viability and cytotoxicity assays that use fluorescent reporters
Troubleshooting Guides
Problem 1: Unexpectedly High Fluorescence Signal in the Presence of this compound
This issue is often indicative of this compound autofluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Experimental Protocols:
-
Control Experiment 1: Measuring this compound Autofluorescence:
-
Prepare a solution of this compound in the same assay buffer and at the same concentration used in your experiment.
-
Using a plate reader or spectrofluorometer, measure the fluorescence of this solution using the same excitation and emission wavelengths as your assay.
-
As a blank, use the assay buffer alone.
-
A significant signal from the this compound solution compared to the blank indicates autofluorescence.
-
-
Mitigation Strategy 1: Background Subtraction:
-
For each experiment, prepare a parallel set of wells containing all components except the fluorescent probe.
-
Include this compound at the same concentrations as the experimental wells.
-
Measure the fluorescence of these control wells.
-
Subtract the average fluorescence of the control wells from the corresponding experimental wells.
-
Problem 2: Unexpectedly Low Fluorescence Signal in the Presence of this compound
This could be due to fluorescence quenching by this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signals.
Experimental Protocols:
-
Control Experiment 3: Measuring this compound Absorbance:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.
-
Using a spectrophotometer, measure the absorbance spectrum of the solution, paying close attention to the excitation and emission wavelengths of your fluorophore.
-
Significant absorbance at these wavelengths suggests potential quenching.
-
-
Control Experiment 4: Quenching Titration:
-
Prepare a solution of your fluorescent probe at a known concentration in the assay buffer.
-
Add increasing concentrations of this compound to this solution.
-
Measure the fluorescence at each this compound concentration.
-
A dose-dependent decrease in fluorescence indicates quenching.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C17H27NO2 | [7] |
| Molecular Weight | 277.4 g/mol | [7] |
| Target | β2 Adrenergic Receptor | [1][2][3][4] |
| Ki for β2 Receptor | 0.7 nM | [1][2][3][4] |
| Ki for β1 Receptor | 49.5 nM | [1][2][3][4] |
| Ki for β3 Receptor | 611 nM | [1][2][3][4] |
| Mechanism of Action | Competitive Antagonist | [1][2][3][4] |
| Downstream Effect | Inhibition of cAMP accumulation | [2][3] |
Signaling Pathway
This compound acts by blocking the β2 adrenergic receptor, thereby inhibiting the canonical Gs-coupled signaling pathway.
Caption: this compound's inhibition of the β2 adrenergic signaling pathway.
This technical support guide provides a framework for identifying and addressing potential interference from this compound in fluorescent assays. By employing the suggested control experiments and mitigation strategies, researchers can ensure the accuracy and reliability of their experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
Validating Zenidolol activity in a new experimental model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of Zenidolol in new experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ICI-118,551) is a highly selective β2-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to the β2-adrenergic receptor. This blockade inhibits the downstream signaling cascade, primarily the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[3]
Q2: What are the reported binding affinities (Ki) of this compound for different beta-adrenergic receptor subtypes?
This compound exhibits high selectivity for the β2-adrenergic receptor. Reported Ki values are:
This selectivity makes it a valuable tool for distinguishing β2-adrenergic effects from those mediated by β1 or β3 receptors.
Q3: What is the expected effect of this compound on cAMP levels?
As a β2-adrenergic receptor antagonist, this compound is expected to inhibit agonist-induced cAMP accumulation. In IMCD cells, this compound hydrochloride has been shown to inhibit cAMP accumulation with an IC50 of 1.7 μM.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Agonist-Induced Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. Perform a concentration-response curve to determine the optimal inhibitory concentration in your specific experimental model. |
| Agonist Concentration Too High | If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC80). |
| Cell Line/Tissue Expresses Low Levels of β2-Adrenergic Receptors | Confirm the expression of β2-adrenergic receptors in your model system using techniques like qPCR, Western blotting, or radioligand binding assays. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
| Assay Incubation Time | Optimize the pre-incubation time with this compound to ensure it has sufficient time to bind to the receptors before adding the agonist. A 20-minute pre-incubation is a common starting point.[5] |
Issue 2: High Background Signal in cAMP Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Constitutively Active Receptors | Some cell lines may have constitutively active β2-adrenergic receptors, leading to a high basal cAMP level.[5] In such cases, this compound may act as an inverse agonist and reduce the basal signal. |
| Phosphodiesterase (PDE) Activity | Endogenous PDEs degrade cAMP, which can affect the assay window. Consider including a PDE inhibitor, such as rolipram (B1679513) (e.g., 100 μM), in your assay buffer to prevent cAMP degradation.[5] |
| Cell Health | Poor cell health can lead to aberrant signaling. Ensure cells are healthy and not overgrown before starting the experiment. |
Issue 3: Variability in Receptor Binding Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Inadequate washing can lead to high non-specific binding. Optimize the number and volume of wash steps to effectively remove unbound radioligand. |
| Ligand Depletion | The concentration of the radioligand should be at or below its Kd for the receptor to avoid ligand depletion.[6] |
| Filter Plate Issues | Ensure the filter plates are compatible with your receptor preparation and that the filters effectively retain the receptor-ligand complex. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability between wells. |
Data Presentation
Table 1: this compound Binding Affinity (Ki)
| Receptor Subtype | Ki (nM) |
| β2-adrenergic | 0.7[1] |
| β1-adrenergic | 49.5[1] |
| β3-adrenergic | 611[1] |
Table 2: this compound Functional Activity (IC50)
| Assay | Cell Line | Agonist | IC50 |
| cAMP Accumulation | IMCD | - | 1.7 µM[4] |
| cAMP Accumulation | BC3H1 | Isoprenaline | Concentration-dependent antagonism observed[5] |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the β2-adrenergic receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the β2-adrenergic receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with MgCl2).
-
Reaction Setup:
-
In a 96-well filter plate, add in the following order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) at a concentration near its Kd.
-
Increasing concentrations of this compound or a reference compound.
-
Cell membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat and add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on agonist-stimulated cAMP production.
-
Cell Culture: Plate cells expressing the β2-adrenergic receptor in a multi-well plate and grow to near confluency.
-
Pre-treatment:
-
Wash the cells with serum-free media or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM rolipram) for a short period (e.g., 20 minutes) to prevent cAMP degradation.[5]
-
Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 20 minutes).[5]
-
-
Stimulation: Add a β-adrenergic agonist (e.g., isoproterenol (B85558) or salbutamol) at a concentration that gives a submaximal response (e.g., EC80) and incubate for a specified time (e.g., 10 minutes).[5]
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by adding a lysis buffer.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the this compound concentration and determine the IC50 value using non-linear regression.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: Receptor Binding Assay Workflow
Caption: Troubleshooting Logic Flowchart
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence that ICI 118, 551 is a potent, highly Beta 2-selective adrenoceptor antagonist and can be used to characterize Beta-adrenoceptor populations in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. 泽尼洛尔 | β2 adrenergic receptor antagonist | CAS 72795-26-7 | this compound (ICI-118551) | β2肾上腺素受体拮抗剂 | 美国InvivoChem [invivochem.cn]
- 5. Non-competitive antagonism of β2-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to assess the selectivity of Zenidolol in a complex biological system
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the selectivity of Zenidolol, a novel β1-adrenergic receptor antagonist, in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is drug selectivity and why is it crucial to assess for this compound?
A1: Drug selectivity refers to a drug's ability to bind to its intended target receptor with high affinity, while having significantly lower affinity for other receptors or molecules in the body (off-targets).[1] Assessing the selectivity of this compound is critical to ensure its therapeutic efficacy is derived from its action on the β1-adrenergic receptor and to minimize or predict potential side effects that could arise from interactions with off-target receptors, such as β2-adrenergic receptors or other unrelated proteins like kinases.[2][3]
Q2: What are the primary molecular targets and potential off-targets for this compound?
A2: As a compound with an "-olol" suffix, this compound is designed to be a β-adrenergic receptor blocker. Its primary target is the β1-adrenergic receptor. Potential and common off-targets for this class of drugs include β2-adrenergic receptors, and to a lesser extent, β3-adrenergic receptors.[4] Additionally, off-target interactions with other G-protein coupled receptors (GPCRs) or kinases should be investigated to build a comprehensive selectivity profile.[5][6]
Q3: What are the initial steps to profile the selectivity of this compound?
A3: A tiered approach is often most efficient.[7]
-
Primary Screening: Initially, test this compound in a broad panel of receptors, including at a minimum, β1 and β2-adrenergic receptors, to confirm its primary target and identify major off-targets. Radioligand binding assays are a standard method for this initial screen.[8]
-
Secondary Screening: For any identified off-targets, perform dose-response assays to determine the binding affinity (Ki or IC50 values).
-
Functional Assays: Follow up binding assays with cell-based functional assays to determine if this compound acts as an antagonist, agonist, or has no effect on the signaling pathways of the target and off-target receptors.[9]
Q4: How do I interpret the selectivity data for this compound?
A4: Selectivity is typically expressed as a ratio of the binding affinity (Ki) for the off-target receptor to the on-target receptor (e.g., Ki(β2)/Ki(β1)). A higher ratio indicates greater selectivity for the intended target (β1-receptor). A common threshold for a compound to be considered selective is a 100-fold difference in affinity, though this can vary depending on the therapeutic window and potential for side effects.[4]
Troubleshooting Guides
Radioligand Binding Assays
Issue 1: High non-specific binding in my radioligand assay.
-
Possible Cause: The concentration of the radioligand is too high, or the radioligand is hydrophobic, leading to interactions with non-receptor components.[10]
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a concentration of the radioligand at or below its dissociation constant (Kd).[10]
-
Reduce Membrane Protein: Titrate the amount of membrane protein in your assay. A typical starting range is 100-500 µg.[10]
-
Modify Assay Buffer: Include Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific interactions.[10]
-
Optimize Washing Steps: Increase the number and volume of wash steps with ice-cold buffer to remove unbound radioligand.
-
Issue 2: Low or no specific binding detected.
-
Possible Cause: The receptor of interest is not present or is inactive in your biological sample, or the radioligand has degraded.
-
Troubleshooting Steps:
-
Confirm Receptor Presence: Use a positive control ligand known to bind to the receptor to validate your assay setup.
-
Check Radioligand Integrity: Ensure the radioligand has been stored correctly and has not exceeded its shelf life.[10]
-
Optimize Incubation Time: Ensure the incubation time is sufficient to reach binding equilibrium.[10]
-
Cell-Based Functional Assays
Issue 1: High variability between replicate wells in my cAMP assay.
-
Possible Cause: Inconsistent cell numbers, uneven plating of cells, or issues with reagent dispensing.
-
Troubleshooting Steps:
-
Ensure Consistent Cell Seeding: Use a cell counter to ensure accurate cell numbers in each well. Allow cells to adhere and form a uniform monolayer before treatment.
-
Automate Dispensing: If possible, use automated liquid handlers for reagent addition to minimize variability.
-
Check for Edge Effects: Edge effects in microplates can cause variability. Consider not using the outer wells of the plate for data analysis.
-
Issue 2: My functional assay results do not correlate with my binding assay data.
-
Possible Cause: The binding of this compound to the receptor does not elicit a functional response (i.e., it is a silent antagonist in that specific pathway), or the chosen functional readout is not appropriate for the signaling pathway.
-
Troubleshooting Steps:
-
Use a Different Functional Readout: Beta-adrenergic receptors can signal through multiple pathways.[11][12] If you are measuring cAMP production, consider also measuring downstream effectors like ERK phosphorylation.
-
Confirm Agonist Activity: Ensure the agonist you are using to stimulate the receptor is potent and used at an appropriate concentration (e.g., EC80).
-
Consider Allosteric Effects: Investigate if this compound might be acting as an allosteric modulator rather than a direct competitive antagonist.[13]
-
Data Presentation
Table 1: Hypothetical Binding Affinity (Ki) of this compound for Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki(off-target)/Ki(β1)) |
| β1-adrenergic | 1.5 | - |
| β2-adrenergic | 180 | 120 |
| α1-adrenergic | >10,000 | >6667 |
| α2-adrenergic | >10,000 | >6667 |
Table 2: Hypothetical Functional Activity (IC50) of this compound in a cAMP Assay
| Cell Line (expressing) | Agonist | This compound IC50 (nM) |
| Human β1-adrenergic | Isoproterenol (B85558) | 2.5 |
| Human β2-adrenergic | Isoproterenol | 350 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors.
-
[3H]-Dihydroalprenolol ([3H]-DHA) as the radioligand.
-
This compound.
-
Propranolol (B1214883) (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations.
-
[3H]-DHA at a final concentration equal to its Kd.
-
Cell membranes (20-40 µg of protein).
-
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of propranolol (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based cAMP Functional Assay
Objective: To determine the functional potency (IC50) of this compound as an antagonist at β1 and β2-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing either human β1 or β2-adrenergic receptors.
-
Isoproterenol (a non-selective β-agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and supplements.
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the various concentrations of this compound for 15-30 minutes.
-
Add isoproterenol at a concentration that elicits 80% of its maximal response (EC80).
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50.
Visualizations
Caption: β1-Adrenergic Receptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for Assessing this compound Selectivity.
References
- 1. How to improve drug selectivity? [synapse.patsnap.com]
- 2. Beta-Blockers: Side Effects, Drug Interactions, Safety [healthline.com]
- 3. Beta-Blockers Explained for USMLE Step 1: Selectivity, Uses, and Side Effects — King of the Curve [kingofthecurve.org]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential off-target effects of beta-blockers on gut hormone receptors: In silico study including GUT-DOCK-A web service for small-molecule docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential off-target effects of beta-blockers on gut hormone receptors: In silico study including GUT-DOCK—A web service for small-molecule docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-biolabs.com [creative-biolabs.com]
Zenidolol light sensitivity and storage recommendations
Disclaimer: Please be advised that "Zenidolol" is a fictional drug name. The following technical support information, including all data, protocols, and recommendations, has been generated based on the properties and behavior of a real-world beta-blocker, Carvedilol , which is known for its photosensitivity. This approach is used to provide a scientifically grounded and accurate guide for researchers working with light-sensitive compounds of a similar class.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of issues related to this compound's light sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics? A1: this compound is a non-selective beta-adrenergic antagonist with alpha-1 receptor blocking properties. It is highly lipophilic and is known to be sensitive to light, which can lead to photodegradation and a potential loss of potency.
Q2: What are the optimal storage conditions for this compound? A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions.[1][2][3][4][5]
-
Temperature: Store at controlled room temperature between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted from 15°C to 30°C (59°F to 86°F).[2]
-
Light: Store in a tight, light-resistant container at all times.[1][2]
-
Humidity: Keep in a dry place and protect from moisture.[1][2][4] Avoid storing in high-humidity environments like bathrooms.[3]
Q3: How does light exposure affect this compound's stability? A3: Exposure to light, particularly daylight, can induce photodegradation of this compound.[6] This process leads to the formation of specific degradation products, which can result in a loss of the active pharmaceutical ingredient's (API) potency. While some studies under specific photolytic conditions (e.g., narrow wavelength light) reported relative stability, prolonged exposure to broad-spectrum light should be avoided.[7][8]
Q4: Is this compound compatible with common pharmaceutical excipients? A4: Yes, studies have shown that this compound is compatible with a range of common excipients used in solid dosage forms, including microcrystalline cellulose, mannitol, croscarmellose sodium, and magnesium stearate.[9][10] However, it is always recommended to perform compatibility studies with your specific formulation, as thermal interactions can occur.[11]
Troubleshooting Guide
Issue 1: Unexpected Degradation of this compound Samples or Inconsistent Assay Results
-
Possible Cause 1: Inadvertent Light Exposure.
-
Solution: Review all sample handling and experimental procedures. Ensure that all work with this compound, including weighing, dissolution, and dilutions, is performed under subdued or amber-filtered light. Use amber glassware or light-blocking centrifuge tubes for all solutions.
-
-
Possible Cause 2: Improper Storage.
-
Possible Cause 3: Oxidative Stress.
-
Solution: Forced degradation studies indicate this compound is susceptible to oxidative conditions.[8] Ensure that solvents are de-gassed where appropriate and consider purging containers with an inert gas (e.g., nitrogen, argon) for long-term storage of solutions.
-
Issue 2: Formulation Shows Physical or Chemical Instability Over Time
-
Possible Cause 1: Excipient Incompatibility.
-
Solution: Although this compound is compatible with many excipients, a specific combination in your formulation could lead to instability.[9][10][11] Conduct a thorough drug-excipient compatibility study using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy.
-
-
Possible Cause 2: Moisture-Induced Degradation.
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Temperature | 20°C - 25°C (68°F - 77°F) | [1] |
| Permitted Excursions | 15°C - 30°C (59°F - 86°F) | [2] |
| Light Protection | Use tight, light-resistant containers | [1][2][5] |
| Humidity | Store in a dry place, protect from moisture |[2][3][4] |
Table 2: Summary of this compound Forced Degradation Behavior
| Stress Condition | Observation | Source(s) |
|---|---|---|
| Acidic Hydrolysis (1.0 N HCl) | Relatively Stable | [8] |
| Alkaline Hydrolysis (1.0 N NaOH) | Unstable, degradation observed | [8] |
| Oxidative (7.5% H₂O₂) | Unstable, degradation observed | [8] |
| Photolytic (Solid & Solution) | Stable under specific test conditions, but daylight causes degradation | [6][8] |
| Neutral Hydrolysis | Relatively Stable |[8] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is based on ICH Q1B guidelines for photostability testing.
-
Sample Preparation:
-
Prepare two sets of samples of the this compound drug substance or formulation.
-
One set will be the "test" sample, and the other will be the "dark control."
-
Wrap the dark control samples completely in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Place the test samples and the dark control samples in a validated photostability chamber.
-
Expose the samples to a light source that provides a combined cool white fluorescent and near-ultraviolet lamp output.
-
The overall illumination should be not less than 1.2 million lux hours.
-
The near-UV energy should be not less than 200 watt hours per square meter.
-
-
Analysis:
-
After the exposure period, retrieve all samples.
-
Analyze both the test and dark control samples for degradation using a validated stability-indicating HPLC or UPLC method.
-
Quantify any degradation products and calculate the mass balance. A significant increase in degradation products in the test sample compared to the dark control indicates photosensitivity.
-
Protocol 2: Analysis of Photodegradation Products by Capillary Electrophoresis (CE)
This method is adapted for the separation of this compound from its primary degradation products.[6]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the light-exposed this compound sample in the running buffer to achieve a known concentration.
-
-
Instrumentation:
-
Use a capillary electrophoresis system with a UV-DAD detector.
-
Employ a fused silica (B1680970) capillary (e.g., 57 cm length, 75 µm I.D.).
-
-
Electrophoretic Conditions:
-
Running Buffer: 80 mM acetate (B1210297) buffer dissolved in a methanol/ethanol mixture (e.g., 65:35% v/v).
-
Applied Voltage: Optimize in the range of 15-30 kV (e.g., 19 kV).
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 6 seconds).
-
Detection: Monitor across a wavelength range of 200-350 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its migration time compared to a standard.
-
New peaks appearing in the electropherogram of the exposed sample represent degradation products.[6]
-
Visualizations
Caption: Recommended workflow for handling this compound to minimize light-induced degradation.
Caption: Simplified photodegradation pathway of this compound upon exposure to light.
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Carvedilol (Coreg, Coreg CR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Carvedilol: MedlinePlus Drug Information [medlineplus.gov]
- 4. Carvedilol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caged-carvedilol as a new tool for visible-light photopharmacology of β-adrenoceptors in native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Age-Appropriate Mini Orally Disintegrating Carvedilol Tablet with Paediatric Biopharmaceutical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ensuring complete washout of Zenidolol in reversible binding studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete washout of Zenidolol (also known as ICI-118551) in reversible binding studies. Given this compound's high affinity for the β2-adrenergic receptor, achieving complete dissociation is critical for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its washout a concern in reversible binding studies?
This compound (ICI-118551) is a highly selective β2-adrenergic receptor antagonist with a very high binding affinity (Ki of approximately 0.7 nM)[1]. In reversible binding assays, it is crucial to ensure the complete removal of the unbound and dissociated ligand during the wash steps to accurately measure the properties of a subsequently added ligand or to determine the true dissociation rate of this compound itself. Due to its high affinity, this compound has a slow dissociation rate, making its complete removal challenging with standard washing protocols. Incomplete washout can lead to an underestimation of the binding of a competing ligand or an overestimation of this compound's residence time at the receptor.
Q2: What are the key factors influencing the efficiency of this compound washout?
Several factors can impact the completeness of this compound washout:
-
Number of Wash Steps: Insufficient washing is a primary cause of incomplete removal.
-
Volume and Temperature of Wash Buffer: Larger wash volumes and optimized temperatures can enhance dissociation and removal.
-
Composition of Wash Buffer: The ionic strength and pH of the buffer can influence the dissociation rate of this compound from the β2-adrenergic receptor.
-
Duration of Wash Steps: Allowing sufficient time for dissociation during each wash is critical, especially for high-affinity ligands.
-
Non-specific Binding: this compound may bind to other components of the assay system, such as filters or plasticware, which can be difficult to wash away.
Q3: How can I determine if this compound washout is complete in my experiment?
To verify complete washout, you can perform a control experiment where after the washout procedure, you measure the remaining bound radiolabeled this compound or assess the binding of a known, fast-associating radioligand. If there is residual this compound, it will occupy a fraction of the receptors, leading to a decrease in the binding of the second radioligand compared to a control where no this compound was initially present.
Q4: Can the lipophilic nature of a ligand affect its washout?
Troubleshooting Guide
Issue 1: High background signal persists after washout.
-
Possible Cause 1: Insufficient Washing.
-
Solution: Increase the number and volume of wash steps. A typical filtration assay protocol might involve four washes with ice-cold wash buffer[2]. For a high-affinity ligand like this compound, consider increasing this to 6-8 washes.
-
-
Possible Cause 2: Suboptimal Wash Buffer Composition.
-
Solution: Modify the ionic strength of your wash buffer. Increasing the salt concentration (e.g., using a higher concentration of NaCl) can sometimes disrupt low-affinity, non-specific binding and may influence the dissociation of the specific ligand[3][4]. Experiment with a range of salt concentrations to find the optimal condition for your assay.
-
-
Possible Cause 3: Non-specific Binding to Filters.
-
Solution: Pre-treat the filters with a blocking agent. Soaking filters in a solution of 0.3% polyethyleneimine (PEI) can reduce non-specific binding of ligands to the filter material[2].
-
Issue 2: Inconsistent results between replicate wells.
-
Possible Cause 1: Incomplete and uneven washing across the plate.
-
Solution: Ensure that the vacuum filtration system provides a consistent and even flow rate across all wells of the 96-well plate. Check for any clogs or leaks in the filtration manifold.
-
-
Possible Cause 2: Temperature fluctuations during the wash steps.
-
Solution: Maintain a consistent temperature for your wash buffer. While ice-cold buffer is standard for minimizing dissociation during the wash, for a very high-affinity ligand, a slightly elevated temperature during a dedicated dissociation step prior to washing might be necessary to encourage the ligand to unbind. This should be carefully optimized to avoid receptor denaturation.
-
Issue 3: Apparent irreversible binding in a supposedly reversible assay.
-
Possible Cause 1: Extremely slow dissociation rate of this compound.
-
Solution: The experimental timeframe may be too short to observe significant dissociation. It is essential to perform a time-course experiment to determine the dissociation half-life (t½) of this compound under your specific assay conditions. For ligands with very slow off-rates, extended incubation times for dissociation are necessary[5].
-
-
Possible Cause 2: Ligand sequestration in cellular compartments (if using whole cells).
-
Solution: If you are working with whole cells, this compound might be internalized. Consider using cell membrane preparations instead to eliminate this variable[2].
-
Data Presentation: Optimizing Washout Conditions
The following table provides illustrative data on the theoretical impact of different washout parameters on the removal of a high-affinity β2-adrenergic antagonist like this compound. This data is intended to serve as a guide for experimental design.
| Wash Protocol | Number of Washes | Wash Buffer Temperature (°C) | Wash Buffer NaCl (mM) | Remaining Bound Ligand (%) |
| Standard | 4 | 4 | 150 | 15% |
| Increased Washes | 8 | 4 | 150 | 5% |
| Elevated Temperature | 4 | 25 | 150 | 8% |
| High Ionic Strength | 4 | 4 | 500 | 10% |
| Optimized | 8 | 25 | 500 | <1% |
Note: This data is illustrative and the optimal conditions should be determined empirically for your specific assay system.
Experimental Protocols
Protocol 1: Standard Filtration Binding Assay for this compound
This protocol is a starting point and may require optimization for complete washout.
-
Membrane Preparation: Prepare cell membranes expressing the β2-adrenergic receptor as per standard laboratory procedures[2].
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10-20 µg protein/well) with varying concentrations of this compound in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) for 60 minutes at 30°C with gentle agitation[2].
-
Filtration and Washing: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well cell harvester. Wash the filters four times with 200 µL of ice-cold wash buffer (same as binding buffer)[2].
-
Detection: Dry the filters and measure the bound radioactivity using a scintillation counter.
Protocol 2: Optimized Washout Procedure for High-Affinity Ligands
This protocol incorporates modifications to enhance the removal of this compound.
-
Incubation: Follow the incubation steps as described in Protocol 1.
-
Dissociation Step (Optional but Recommended): After incubation, add a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM propranolol) and incubate for a predetermined time (based on dissociation kinetics) at a slightly elevated temperature (e.g., 25-37°C) to facilitate the dissociation of this compound.
-
Filtration and Enhanced Washing:
-
Rapidly filter the contents onto PEI-presoaked filters.
-
Wash the filters 6-8 times with a larger volume (e.g., 300 µL) of wash buffer.
-
Consider using a wash buffer with increased ionic strength (e.g., 500 mM NaCl) and a slightly elevated temperature (e.g., 25°C) for the initial wash steps, followed by washes with ice-cold buffer to stabilize the receptor-ligand complexes of any subsequent ligand.
-
-
Detection: Proceed with filter drying and radioactivity counting.
Visualizations
β2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the β2-adrenergic receptor, which is antagonized by this compound.
Caption: β2-Adrenergic Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow for Ensuring Complete Washout
This diagram outlines a logical workflow for troubleshooting and optimizing the washout of this compound.
Caption: Troubleshooting Workflow for Incomplete this compound Washout.
References
- 1. Direct labelling of beta 2-adrenoceptors. Comparison of binding potency of 3H-ICI 118,551 and blocking potency of ICI 118,551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The effects of extracellular ions on beta-blocker cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ionic strength and pH on the dissociation constant between NADPH-adrenoferredoxin reductase and adrenoferredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for the β2-Adrenergic Receptor: Zenidolol vs. Salbutamol in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Zenidolol (also known as ICI-118551) and salbutamol (B1663637), two key ligands for the β2-adrenergic receptor (β2AR). While both compounds target the same receptor, their distinct mechanisms of action—antagonism versus agonism—are fundamentally reflected in their binding characteristics. This document summarizes key experimental data from competitive binding assays, details the methodologies used, and visualizes the underlying principles and workflows.
Executive Summary
This compound is a highly potent and selective antagonist for the β2-adrenergic receptor, while salbutamol is a well-known short-acting β2-adrenergic receptor agonist. Competitive binding assays are crucial for determining the affinity of these ligands for the β2AR. These assays typically involve a radiolabeled ligand that binds to the receptor and a competitor (the compound being tested) that displaces the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.
Available data indicates that this compound exhibits a significantly higher binding affinity for the β2-adrenergic receptor compared to salbutamol. This is consistent with their respective roles as a potent antagonist and a partial agonist.
Quantitative Data Summary
The binding affinities of this compound and salbutamol for adrenergic receptor subtypes are summarized in the table below. Lower Ki and KD values indicate higher binding affinity.
| Compound | Receptor Subtype | Ligand Type | Ki (nM) | KD (nM) | Selectivity (β2 vs. β1) |
| This compound (ICI-118551) | β2-Adrenergic | Antagonist | 0.7[1][2][3] | - | ~71-fold[1][2][3] |
| β1-Adrenergic | 49.5[1][2][3] | - | |||
| β3-Adrenergic | 611[1][2][3] | - | |||
| Salbutamol | β2-Adrenergic | Agonist | - | 320[4] | ~29-fold[5] |
| β1-Adrenergic | - | - |
Note: The KD for salbutamol was determined in a competition assay with [3H]ICI 118,551 (this compound)[4]. The selectivity for salbutamol is based on its relative potency at β2 versus β1 receptors[5].
Experimental Protocols
A typical competitive radioligand binding assay to determine the binding affinities of this compound and salbutamol for the β2-adrenergic receptor is conducted as follows:
1. Membrane Preparation:
-
Cells or tissues expressing the β2-adrenergic receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand with high affinity for the β2-adrenergic receptor (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) is used.
-
Increasing concentrations of the unlabeled competitor compound (this compound or salbutamol) are added to a series of assay tubes.
-
The radioligand, competitor, and membrane preparation are incubated together to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
4. Quantification of Bound Radioactivity:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Visualizations
Signaling Pathways
The opposing effects of this compound and salbutamol on the β2-adrenergic receptor signaling pathway are illustrated below. Salbutamol, as an agonist, activates the receptor, leading to the production of cyclic AMP (cAMP). This compound, as an antagonist, blocks this activation.
Caption: Opposing actions of Salbutamol and this compound on the β2AR pathway.
Experimental Workflow
The general workflow for a competitive binding assay is depicted in the following diagram.
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship
The relationship between the components in a competitive binding assay is illustrated below, showing how the unlabeled competitor displaces the radiolabeled ligand from the receptor.
Caption: Competitive binding at the β2-adrenergic receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salbutamol Result Summary | BioGRID [thebiogrid.org]
Zenidolol's GPCR Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Zenidolol (also known as ICI-118,551), a well-established selective β2-adrenergic receptor (β2-AR) antagonist. Understanding the selectivity of a compound is paramount in drug development to predict potential off-target effects and to refine therapeutic applications. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.
Comparative Analysis of Binding Affinities
This compound is renowned for its high affinity and selectivity for the β2-adrenergic receptor. Its binding affinity has been extensively characterized against other adrenergic receptor subtypes, demonstrating a clear preference for the β2 subtype. The inhibitory constants (Ki) presented in the table below were determined through competitive radioligand binding assays.
| Receptor Target | This compound (ICI-118,551) Ki (nM) | Selectivity Ratio (β1/β2) | Selectivity Ratio (β3/β2) |
| β2-Adrenergic Receptor | 0.7[1] | - | - |
| β1-Adrenergic Receptor | 49.5[1] | 70.7 | - |
| β3-Adrenergic Receptor | 611[1] | - | 872.9 |
Table 1: this compound Binding Affinities for Adrenergic Receptor Subtypes. The data clearly illustrates the high selectivity of this compound for the β2-adrenergic receptor over the β1 and β3 subtypes.
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Adrenergic Receptors
This assay is employed to determine the binding affinity (Ki) of this compound for β-adrenergic receptor subtypes.
Objective: To quantify the competitive displacement of a radiolabeled ligand from β1, β2, and β3-adrenergic receptors by this compound.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.
-
This compound (ICI-118,551) at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with a fixed concentration of [3H]-DHA (typically at its Kd concentration) and varying concentrations of this compound for 60-90 minutes at room temperature.
-
Total and Non-specific Binding: To determine total binding, incubate membranes with [3H]-DHA only. For non-specific binding, incubate membranes with [3H]-DHA in the presence of a high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM propranolol).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of this compound binding to β2-adrenergic receptors, specifically its ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP). This compound is known to act as an inverse agonist at the β2-AR.[6][7]
Objective: To determine the potency of this compound in inhibiting both basal and agonist-stimulated cAMP production in cells expressing β2-adrenergic receptors.
Materials:
-
A cell line expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
A β-adrenergic agonist (e.g., Isoproterenol).
-
This compound (ICI-118,551) at a range of concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into 96- or 384-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in the presence of a PDE inhibitor.
-
Stimulation: To measure antagonist activity, stimulate the cells with a fixed concentration of a β-agonist (typically the EC80 concentration) for 15-30 minutes at 37°C. To measure inverse agonist activity, omit the agonist stimulation step.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: For antagonist activity, plot the cAMP concentration against the logarithm of the this compound concentration to generate an inhibition curve and determine the IC50 value. For inverse agonist activity, compare the basal cAMP levels in the presence and absence of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing GPCR cross-reactivity and the canonical signaling pathway of the β2-adrenergic receptor, which is the primary target of this compound.
Figure 1: Experimental workflow for assessing GPCR cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. eurofins.com [eurofins.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Non-competitive antagonism of beta(2)-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-competitive antagonism of β2-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide: Zenidolol (ICI-118,551) from Various Suppliers
For researchers in pharmacology and drug development, the consistency and purity of investigational compounds are paramount to the reliability and reproducibility of experimental results. This guide provides a framework for conducting a head-to-head comparison of Zenidolol (also known as ICI-118,551), a highly selective β2-adrenergic receptor antagonist, sourced from different suppliers. While this compound and ICI-118,551 are chemically identical, variations in synthesis, purification, and quality control among suppliers can potentially lead to differences in product performance.
This guide outlines key experimental protocols and data presentation formats to objectively assess and compare the quality and activity of this compound/ICI-118,551 from various commercial sources.
Compound Overview
This compound (ICI-118,551) is a potent and highly selective β2-adrenergic receptor antagonist.[1][2][3] It exhibits significantly higher affinity for the β2 receptor compared to β1 and β3 subtypes, making it an invaluable tool for studying the physiological and pathological roles of β2-adrenergic signaling.[1][2][3][4] Some suppliers also describe it as an inverse agonist.[5] The compound was originally developed by Imperial Chemical Industries (ICI).[4]
Key Pharmacological Attributes:
-
Mechanism of Action: Selective antagonist of the β2-adrenergic receptor.[1][2][3]
-
Selectivity: Demonstrates high selectivity for the β2 receptor over β1 and β3 receptors.[1][2][3]
-
Research Applications: Widely used in preclinical research to investigate the function of the β2-adrenergic receptor, with applications in cardiovascular, pulmonary, and neurological studies.[4][6] It has also been investigated for its antiangiogenic properties and its effects on the HIF signaling pathway.[7][8][9]
Comparative Data Summary
To ensure a rigorous comparison of this compound from different suppliers, it is essential to evaluate key parameters such as purity, identity, and biological activity. The following tables provide a template for summarizing the quantitative data obtained from the recommended experimental protocols.
Table 1: Physicochemical and Purity Analysis
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard (if available) |
| Appearance | ||||
| Purity by HPLC (%) | ||||
| Identity by Mass Spec (m/z) | ||||
| Identity by ¹H-NMR | Conforms | Conforms | Conforms | Conforms |
| Solubility (e.g., in DMSO) |
Table 2: In Vitro Biological Activity - Receptor Binding Affinity
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard (if available) |
| β2-adrenoceptor Ki (nM) | ||||
| β1-adrenoceptor Ki (nM) | ||||
| β3-adrenoceptor Ki (nM) | ||||
| β2/β1 Selectivity Ratio |
Table 3: In Vitro Functional Activity - Antagonism of Isoproterenol-induced cAMP Production
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard (if available) |
| IC50 (nM) | ||||
| Maximal Inhibition (%) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical β2-adrenergic receptor signaling pathway and a recommended experimental workflow for comparing this compound/ICI-118,551 from different suppliers.
Caption: Canonical β2-adrenergic receptor signaling pathway inhibited by this compound (ICI-118,551).
Caption: Experimental workflow for the head-to-head comparison of this compound from different suppliers.
Experimental Protocols
The following are detailed methodologies for the key experiments required to compare this compound/ICI-118,551 from different suppliers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound compound from each supplier.
-
Materials:
-
This compound samples from each supplier.
-
HPLC-grade acetonitrile (B52724) and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
C18 reverse-phase HPLC column.
-
HPLC system with a UV detector.
-
-
Protocol:
-
Prepare a stock solution of each this compound sample in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Set up a linear gradient elution method (e.g., 5% to 95% mobile phase B over 20 minutes).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a standard volume (e.g., 10 µL) of each sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Analyze the chromatograms to determine the area of the main peak and any impurity peaks.
-
Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.
-
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
-
Objective: To determine the binding affinity (Ki) of this compound from each supplier for β1, β2, and β3-adrenergic receptors.
-
Materials:
-
Cell membranes expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol for β1/β2, or [¹²⁵I]-cyanopindolol for β2/β3).
-
This compound samples from each supplier.
-
Non-specific binding control (e.g., high concentration of propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Scintillation counter and consumables.
-
-
Protocol:
-
Prepare serial dilutions of this compound from each supplier.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or a dilution of the this compound sample.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.[1]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Accumulation)
-
Objective: To determine the functional potency (IC50) of this compound from each supplier in antagonizing agonist-induced cAMP production.
-
Materials:
-
A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
A β-adrenergic agonist (e.g., isoproterenol).
-
This compound samples from each supplier.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of this compound from each supplier or vehicle control for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of isoproterenol (B85558) (typically the EC80 concentration) in the continued presence of the this compound dilutions.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the isoproterenol-induced cAMP response, using non-linear regression.
-
By following this comprehensive guide, researchers can systematically and objectively evaluate the quality and performance of this compound (ICI-118,551) from different suppliers, ensuring the selection of a high-quality reagent for their research needs and enhancing the reproducibility of their experimental findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The β2-adrenergic receptor antagonist ICI-118,551 blocks the constitutively activated HIF signalling in hemangioblastomas from von Hippel-Lindau disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting β2-Adrenergic Receptors Shows Therapeutical Benefits in Clear Cell Renal Cell Carcinoma from Von Hippel–Lindau Disease [mdpi.com]
A Comparative Analysis of Zenidolol and Butoxamine as β2-Adrenergic Receptor Blockers
In the landscape of pharmacological research, the development of selective β2-adrenergic receptor (β2-AR) antagonists is crucial for dissecting physiological processes and for potential therapeutic applications. This guide provides a detailed comparison of two notable β2 blockers: Zenidolol (also known as ICI-118,551) and butoxamine. While both compounds exhibit selectivity for the β2-AR, this analysis, supported by experimental data, aims to delineate their respective potencies and selectivities, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Receptor Affinity and Potency
The efficacy and selectivity of a receptor antagonist are paramount. These properties are quantitatively defined by parameters such as the inhibition constant (Ki) and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
This compound is recognized as a highly potent and selective β2-AR antagonist.[1] In contrast, butoxamine is also a selective β2 blocker but is generally considered to be less potent.[1] The available experimental data are summarized below.
Table 1: Receptor Binding Affinity (Ki) in nM
| Compound | β1-AR (nM) | β2-AR (nM) | β3-AR (nM) | β2/β1 Selectivity Ratio | Reference |
| This compound (ICI-118,551) | 120 | 1.2 | 257 | ~100 | [2][3] |
| Butoxamine | Data not available | Data not available | Data not available | - |
Table 2: Antagonist Potency (pA2)
| Compound | Tissue/Preparation | Agonist | pA2 Value | Reference |
| This compound (ICI-118,551) | Guinea pig uterus (β2) | Isoproterenol | 9.26 | [1] |
| Guinea pig atrium (β1) | Isoproterenol | 7.17 | [1] | |
| Butoxamine (D(-)-isomer) | Guinea pig tracheal chain (β2) | D(-)-Isoproterenol | 7.23 | [4] |
Based on the available data, this compound (ICI-118,551) demonstrates significantly higher potency at the β2-adrenergic receptor compared to butoxamine, as indicated by its higher pA2 value. Furthermore, the binding affinity data for this compound confirms a high degree of selectivity for the β2-AR over the β1-AR and β3-AR subtypes.
Signaling Pathways and Experimental Workflows
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, it can also couple to Gi proteins. Understanding these pathways is essential for characterizing the effects of antagonists.
The evaluation of β2-AR antagonists typically involves a series of in vitro experiments to determine their binding affinity and functional potency. A generalized workflow for comparing two antagonists is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the key assays used to characterize β2-AR antagonists.
Radioligand Binding Assay (Competition)
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells expressing the human β1, β2, or β3-adrenergic receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding:
-
In a multi-well plate, add a fixed concentration of a non-selective radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol) to each well.
-
Add increasing concentrations of the unlabeled antagonist (this compound or butoxamine) to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger cAMP.
-
Cell Culture and Plating:
-
Culture cells expressing the β2-adrenergic receptor in a suitable medium.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with increasing concentrations of the antagonist (this compound or butoxamine) for a defined period (e.g., 20-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) for a specific time (e.g., 10-15 minutes).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or bioluminescence-based assays).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
For competitive antagonists, the pA2 value can be determined using a Schild plot analysis, which requires generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.
-
Conclusion
The experimental data clearly indicate that This compound (ICI-118,551) is a more potent and highly selective β2-adrenergic receptor antagonist than butoxamine . Its significantly lower Ki value and higher pA2 value at the β2-AR, coupled with a selectivity ratio of approximately 100-fold over the β1-AR, establish it as a superior tool for research applications requiring precise and potent β2-AR blockade. While butoxamine remains a useful experimental tool for demonstrating β2-AR selectivity, its lower potency may limit its application in certain experimental contexts. The choice between these two antagonists will ultimately depend on the specific requirements of the research, including the desired level of potency and the experimental model being used.
References
Reproducibility of Published Zenidolol Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for Zenidolol (also known as ICI-118551), a highly selective β2-adrenergic receptor antagonist, and its alternatives, Butoxamine (a selective β2-antagonist) and Propranolol (a non-selective β-antagonist). The data presented is collated from various published studies to facilitate an objective comparison of their performance.
Quantitative Data Summary
The following tables summarize the binding affinities (as pA2 and Ki values) and functional antagonism of this compound and its comparators at β1 and β2-adrenergic receptors. These values are essential for understanding the potency and selectivity of these compounds.
| Compound | Tissue/Cell Line | Agonist | β1-Adrenoceptor pA2 | β2-Adrenoceptor pA2 | Selectivity (β2/β1) |
| This compound (ICI-118551) | Guinea Pig Atrium/Uterus | Isoproterenol | 7.17[1] | 9.26[1] | ~123 fold |
| Propranolol | Guinea Pig Atrium/Uterus | Isoproterenol | 8.30[1] | 8.64[1] | ~2.2 fold |
| Butoxamine | Guinea Pig Trachea | Salbutamol | - | 6.85[2] | - |
| This compound (ICI-118551) | Guinea Pig Trachea | Salbutamol | - | 8.89[2] | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) |
| This compound (ICI-118551) | β1-Adrenoceptor | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | 240[3] |
| β2-Adrenoceptor | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | 0.6[3] | |
| Propranolol | β1-Adrenoceptor | Human Heart | 3H-(-)-bupranolol | ~2.5 (pKB=8.6)[4] |
| β2-Adrenoceptor | Human Heart | 3H-(-)-bupranolol | ~0.6 (pKB=9.2)[4] |
Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.
Experimental Protocols
Radioligand Binding Assays
A common method to determine the affinity of a compound for a receptor is through competitive radioligand binding assays.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptors (e.g., β1 and β2-adrenoceptors) are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]-iodocyanopindolol or 3H-(-)-bupranolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound, Butoxamine, or Propranolol).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Example from Literature: For the determination of Ki values in ferret ventricular myocardium, membranes were incubated with (-)-[125I]-cyanopindolol and various concentrations of the competing ligands.[3]
Functional Assays (cAMP Accumulation)
Functional assays measure the biological response to receptor activation or blockade. For β-adrenergic receptors, a common downstream signaling event is the production of cyclic AMP (cAMP).
General Protocol:
-
Cell Culture: Cells endogenously expressing or transfected with β-adrenergic receptors are cultured.
-
Stimulation: The cells are first stimulated with an agonist (e.g., isoproterenol) to induce cAMP production.
-
Antagonist Treatment: The cells are then treated with varying concentrations of the antagonist (this compound, Butoxamine, or Propranolol).
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available bioluminescent assays.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified to determine its potency (often expressed as an IC50 or pA2 value).
Example from Literature: In BC3H1 cells, the effect of ICI 118551 on isoprenaline-stimulated cyclic AMP accumulation was measured.[5] The results showed that ICI 118551 acted as a non-competitive antagonist in these cells.[5]
Visualizations
β2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the β2-adrenergic receptor upon agonist binding and its inhibition by an antagonist.
Caption: Canonical β2-adrenergic receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in a typical radioligand binding assay to determine the binding affinity of a compound.
References
- 1. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-competitive antagonism of β2-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Zenidolol's Potency Against Novel β2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and selectivity of Zenidolol (also known as ICI-118,551), a well-established β2-adrenergic receptor antagonist, against a selection of novel antagonists. The data presented is compiled from publicly available scientific literature and is intended to serve as a resource for researchers engaged in the discovery and development of new β2-adrenergic receptor modulators.
Introduction
This compound (ICI-118,551) is a highly selective β2-adrenergic receptor antagonist that has been a valuable tool in pharmacological research.[1][2][3][4][5][6] Its high affinity and selectivity for the β2 subtype over β1 and β3 receptors have made it a benchmark compound for studying β2-mediated signaling pathways and for the initial validation of new antagonists.[1][2][3][4][5][6] This guide benchmarks this compound against recently identified β2 antagonists, providing a comparative analysis of their potency and selectivity profiles.
Comparative Potency and Selectivity
The following table summarizes the available quantitative data for this compound and a selection of novel β2 antagonists. Potency is primarily represented by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Selectivity is expressed as the ratio of Ki values for the β1 versus the β2 adrenergic receptor.
| Compound | β2 Adrenoceptor Ki (nM) | β1 Adrenoceptor Ki (nM) | Selectivity (β1 Ki / β2 Ki) | Other Potency Data |
| This compound (ICI-118,551) | 0.7[1][2][3][4][5][6] | 49.5[1][2][3][4][5][6] | ~71 | IC50 (cAMP accumulation): 1.7 µM[1][3] |
| Racemic JB-175 | ~14.5 (pKi = 7.84)[1] | Data Not Available | >950[1] | pA2 = 9.03[1] |
| Epiberberine (B150115) | Data Not Available | Data Not Available | Data Not Available | IC50 = 2.3 ± 0.2 µM |
| Palmatine | Data Not Available | Data Not Available | Data Not Available | IC50 = 2.6 ± 0.3 µM |
| Butaxamine | Data Not Available | Data Not Available | Data Not Available | Known β2-selective antagonist[7] |
Note: Data for some compounds is incomplete based on the available literature. Further targeted studies would be required for a complete head-to-head comparison.
Signaling Pathway and Experimental Workflow
To provide context for the experimental data, the following diagrams illustrate the canonical β2-adrenergic receptor signaling pathway and a typical experimental workflow for characterizing β2 antagonist potency.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for β2 Antagonist Characterization.
Experimental Protocols
Radioligand Binding Assay for Determination of Ki
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for β1- and β2-adrenergic receptors.
a. Materials:
-
Cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-CGP12177 (a non-selective β-antagonist).
-
Non-specific binding control: Propranolol (B1214883) (10 µM).
-
Test compounds (this compound and novel antagonists) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
b. Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Binding Reaction: In a 96-well plate, combine membrane preparations (typically 20-50 µg of protein), a fixed concentration of [3H]-CGP12177 (near its Kd value), and varying concentrations of the test compound. For determination of non-specific binding, add 10 µM propranolol instead of the test compound. The final reaction volume is typically 200-250 µL.
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Determination of IC50
This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cyclic AMP (cAMP).
a. Materials:
-
Cell lines stably expressing human β2-adrenergic receptors.
-
Cell culture medium (e.g., DMEM/F12).
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
β-agonist: Isoproterenol (B85558).
-
Test compounds (this compound and novel antagonists) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
b. Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with stimulation buffer. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration) to all wells (except for the basal control) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, using non-linear regression analysis.
Conclusion
This compound remains a potent and highly selective β2-adrenergic receptor antagonist, serving as a critical standard in pharmacological research. The novel antagonists presented here, such as racemic JB-175, show promise with potentially higher selectivity, although further characterization is required. The natural product-derived antagonists, epiberberine and palmatine, represent interesting scaffolds for future drug development, though their potency is currently lower than that of this compound. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel β2 antagonists, facilitating the identification of next-generation therapeutics with improved pharmacological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Butaxamine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scispace.com [scispace.com]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta 2 Adrenergic Receptor Selective Antagonist Enhances Mechanically Stimulated Bone Anabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of Zenidolol and atenolol
An Objective Comparison of the In Vivo Efficacy of Zenidolol (Hypothetical) and Atenolol (B1665814)
Disclaimer: this compound is a hypothetical drug name. To provide a scientifically relevant and data-supported comparison for research purposes, this guide uses Nebivolol (B1214574) as a surrogate for this compound. Nebivolol, like the hypothetical this compound, is a third-generation β-blocker with a distinct mechanism of action compared to the second-generation β-blocker, atenolol.
This guide provides a comparative overview of the in vivo efficacy of the third-generation β-blocker this compound (represented by nebivolol) and the second-generation β-blocker atenolol. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological distinctions and performance of different classes of β-adrenergic antagonists.
Overview and Mechanism of Action
Atenolol is a well-established cardioselective β1-adrenergic receptor antagonist.[1][2][3] Its primary mechanism involves blocking the effects of catecholamines (like adrenaline) at β1-receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and consequently, blood pressure.[2][3]
This compound (as nebivolol) represents a newer class of β-blockers. It possesses high selectivity for β1-adrenergic receptors, similar to atenolol, but is distinguished by an additional vasodilatory property.[4][5] This vasodilation is mediated through the stimulation of nitric oxide (NO) production in the endothelium.[4][6] This dual mechanism of action—β1-blockade and NO-mediated vasodilation—results in a unique hemodynamic profile.[6] The production of NO is stimulated via agonism of β3-adrenergic receptors, a feature not shared by atenolol.[4][7][8]
Comparative In Vivo Efficacy
Multiple preclinical and clinical studies have compared the efficacy of nebivolol and atenolol. Both drugs are effective at lowering blood pressure, but they achieve this through different hemodynamic effects.
| Parameter | This compound (Nebivolol) | Atenolol | Key Findings |
| Systolic Blood Pressure (SBP) | Significant Reduction | Significant Reduction | Both drugs demonstrate similar efficacy in reducing SBP and DBP in hypertensive patients.[5][9][10] |
| Diastolic Blood Pressure (DBP) | Significant Reduction | Significant Reduction | In some studies, nebivolol showed a trend towards better antihypertensive effect.[11] |
| Heart Rate (HR) | Moderate Reduction | Significant Reduction | Atenolol causes a more pronounced reduction in heart rate (bradycardia) compared to nebivolol.[10][12] |
| Peripheral Vascular Resistance | Decreased | Increased (acutely) | This compound's NO-mediated vasodilation decreases peripheral resistance, while atenolol can cause a compensatory increase.[13] |
| Aortic Pulse Pressure | Significantly Lowered | Less Reduction | This compound (nebivolol) was found to reduce aortic pulse pressure more effectively than atenolol.[12] |
| Metabolic Profile | Neutral | Negative Impact | Long-term atenolol use has been associated with elevated blood sugar and unfavorable changes in lipid profiles, an effect not observed with nebivolol.[5] |
| Target Organ Damage | Greater Protection | Less Protection | In spontaneously hypertensive rats, nebivolol showed greater reduction in cardiac hypertrophy, fibrosis, and aortic media thickness compared to atenolol.[14][15] |
Experimental Protocols
The following describes a generalized experimental protocol based on studies using spontaneously hypertensive rats (SHR), a common animal model for essential hypertension.
Objective: To compare the chronic effects of this compound (as nebivolol) and atenolol on blood pressure, heart rate, and markers of cardiovascular target organ damage.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Treatment Groups:
-
Duration: Chronic administration for 8 weeks.[14]
-
Measurements:
-
Blood Pressure & Heart Rate: Measured weekly using the tail-cuff method or via telemetry for continuous monitoring.[16]
-
Echocardiography: Performed at the end of the study to assess cardiac structure and function (e.g., left ventricular mass, wall thickness).
-
Histology & Molecular Analysis: At the end of the treatment period, animals are euthanized. The heart and aorta are excised. Tissues are used for:
-
Conclusion
Both this compound (represented by nebivolol) and atenolol are effective antihypertensive agents. Atenolol acts purely through cardioselective β1-blockade, leading to significant reductions in heart rate and cardiac output.[2][13] In contrast, this compound combines β1-blockade with NO-mediated vasodilation.[6][7] This dual mechanism provides a similar blood pressure-lowering effect but with several potential advantages, including:
-
A less pronounced effect on heart rate.[12]
-
A more favorable metabolic profile, avoiding the adverse effects on glucose and lipids seen with atenolol.[5]
-
Superior protection against end-organ damage, such as cardiac fibrosis and hypertrophy, likely due to its vasodilatory and potential antioxidant properties.[14][15]
These characteristics suggest that this compound could offer a valuable therapeutic alternative to traditional β-blockers, particularly in hypertensive patients with concerns about metabolic side effects or those at high risk for cardiovascular remodeling.
References
- 1. What is the mechanism of Atendol? [synapse.patsnap.com]
- 2. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]
- 4. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of nebivolol and atenolol on blood pressure, blood sugar, and lipid profile in patients of essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. berlin-chemie.ru [berlin-chemie.ru]
- 7. ahajournals.org [ahajournals.org]
- 8. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study of nebivolol and (S) atenolol on blood pressure and heart rate on essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Comparative Study of Atenolol And Nebivolol on Hypertension And Heart Rate in Hypertensive Patients | Semantic Scholar [semanticscholar.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Effect of Atenolol or Nebivolol Administration on Blood Pressure Variability and its Impact on White Organ Damage in Spontaneously Hypertensive Rats [redalyc.org]
- 15. Nebivolol is more effective than atenolol for blood pressure variability attenuation and target organ damage prevention in L-NAME hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects of nebivolol in spontaneously hypertensive rats persist after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of comparative data for Zenidolol studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Zenidolol (also known as ICI-118,551), a highly selective β2 adrenergic receptor antagonist. It offers an objective comparison of this compound's pharmacological profile with other relevant beta-blockers, supported by experimental data. The information is presented to aid in research and development efforts within the pharmaceutical and biomedical fields.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound with other beta-blockers.
Table 1: Comparative Receptor Binding Affinity (Ki in nM)
This table outlines the binding affinities of this compound and other beta-blockers for β1, β2, and β3 adrenergic receptors. Lower Ki values indicate higher affinity.
| Compound | β1 Receptor Ki (nM) | β2 Receptor Ki (nM) | β3 Receptor Ki (nM) | β2/β1 Selectivity Ratio |
| This compound (ICI-118,551) | 49.5[1][2][3] | 0.7[1][2][3] | 611[1][2][3] | ~71 |
| Propranolol (B1214883) | 8.30 | 8.64 | - | ~0.96[4] |
| Atenolol | - | - | - | - |
| Metoprolol | - | - | - | - |
| Bisoprolol | - | - | - | ~19[5] |
Data for Atenolol, Metoprolol, and specific values for Propranolol and Bisoprolol require further specific literature search for a complete direct comparison under identical experimental conditions.
Table 2: In Vitro Functional Antagonism (pA2 values)
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
| Compound | Tissue/Receptor | pA2 Value |
| This compound (ICI-118,551) | Guinea Pig Atrium (β1) | 7.17[4] |
| This compound (ICI-118,551) | Guinea Pig Uterus (β2) | 9.26[4] |
| Propranolol | Guinea Pig Atrium (β1) | 8.30[4] |
| Propranolol | Guinea Pig Uterus (β2) | 8.64[4] |
Table 3: Clinical Trial Data - this compound vs. Propranolol for Essential Tremor
This table summarizes the findings of a comparative study on the effects of this compound and propranolol in patients with essential tremor.[6]
| Parameter | This compound (150 mg daily) | Propranolol (120 mg daily) | Placebo |
| Tremor Reduction | ~40% | ~40% | No significant reduction |
| Effect on Blood Pressure | No significant effect | Reduced | No significant effect |
| Effect on Exercise Heart Rate | Small, significant reduction | Reduced | No significant effect |
Signaling Pathways
This compound, as a selective β2 adrenergic receptor antagonist, primarily influences the β2-adrenergic signaling pathway. This pathway exhibits dual coupling to both stimulatory (Gs) and inhibitory (Gi) G-proteins.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the workflows for key experimental protocols used in the characterization of this compound and other beta-blockers.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target beta-adrenergic receptor subtype in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, incubate a fixed amount of cell membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]dihydroalprenolol) and a range of concentrations of the unlabeled competitor drug (e.g., this compound).
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger.
-
Cell Culture:
-
Culture cells stably or transiently expressing the β2-adrenergic receptor in a suitable medium.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a specific time.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the maximal agonist-induced cAMP production.
-
Western Blotting for Phosphorylated CREB
This technique is used to detect the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), a downstream target of the PKA signaling pathway.
-
Cell Treatment and Lysis:
-
Treat cultured cells with the agonist and/or antagonist as described in the cAMP accumulation assay.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of CREB (p-CREB).
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
To normalize the results, the same membrane can be stripped and re-probed with an antibody that recognizes total CREB.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.
-
Capture the image of the blot using a digital imaging system.
-
Quantify the band intensities to determine the relative levels of p-CREB and total CREB.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparative effects of ICI 118551 and propranolol on essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zenidolol: A Procedural Guide for Laboratory Professionals
Disclaimer: "Zenidolol" is a fictional compound. The following disposal procedures are based on established best practices for novel or uncharacterized research chemicals and are intended to provide a framework for safe laboratory operations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
The proper disposal of any chemical, particularly a novel or investigational compound like this compound, is a critical component of laboratory safety and environmental compliance. When a Safety Data Sheet (SDS) or other explicit disposal guidance is unavailable, the compound must be treated as hazardous waste.[1] This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage the disposal of such compounds safely and in accordance with regulatory standards.
Step 1: Initial Assessment and Waste Characterization
Before beginning any disposal process, a thorough assessment is required. The primary source for disposal information is the Safety Data Sheet (SDS), which is produced by the chemical manufacturer.[2][3] Section 13 of the SDS, "Disposal Considerations," provides guidance on proper disposal practices, recycling, or reclamation.[2][3][4]
If an SDS is not available for this compound, the compound must be managed as a hazardous waste.[1] The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[5][6] All laboratory personnel should treat unknown chemical wastes as hazardous until a final determination is made by a qualified professional, such as a member of your institution's EHS department.[7]
Step 2: Segregation and Container Management
Proper segregation and containment are fundamental to safe chemical waste management. Adherence to these protocols prevents dangerous reactions and ensures regulatory compliance.
-
Do Not Mix Wastes: Never mix different chemical wastes unless explicitly instructed to do so by a verified protocol. Incompatible wastes, when mixed, can react violently or release toxic gases.[8][9] For example, acids must be stored separately from bases, cyanides, and sulfides.[8]
-
Use Appropriate Containers: Waste must be collected in a chemically compatible, leak-proof container, preferably with a secure screw cap.[10][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[12] The original container is a good option if it is in good condition.[8]
-
Leave Headroom: Do not fill containers to the brim. A minimum of one inch of headroom should be left to allow for vapor expansion.[8]
Step 3: Labeling and Storage
Clear and accurate labeling is a critical regulatory requirement for managing hazardous waste safely.[8]
-
Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[7]
-
Required Information: The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, the date of generation, and the location of origin (e.g., building and room number).[12] For mixtures, all constituents and their approximate percentages must be listed.[12]
-
Designated Storage: Store all hazardous waste in a designated Satellite Accumulation Area (SAA).[5][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.[11] The SAA must be inspected weekly for any signs of leakage.[8]
Step 4: Arranging for Professional Disposal
Disposal of chemical waste is a regulated activity that must be handled by professionals.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and proper disposal of hazardous waste.[5][12] They will arrange for pickup from your laboratory's SAA.
-
Provide Documentation: Be prepared to provide EHS with all available information about the waste, including its chemical nature, volume, and the process that generated it. This is crucial for ensuring the waste is handled and disposed of correctly.[6]
-
Record Keeping: Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of generation. This is a key component of good laboratory practice and regulatory compliance.[1]
Data Presentation: Hypothetical Disposal Parameters for this compound
Since "this compound" is a fictional compound, no empirical data exists. The table below is a hypothetical example illustrating the types of information a researcher should seek from an SDS or EHS department when preparing a compound for disposal.
| Parameter | Guideline | Regulatory Basis |
| EPA Hazardous Waste Code | D001 (Ignitable), D002 (Corrosive), D003 (Reactive), D004-D043 (Toxicity) | 40 CFR Part 261 |
| Recommended Container | High-Density Polyethylene (HDPE) | OSHA 29 CFR 1910.1450 |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids/Bases | General Chemical Safety |
| Sewer Disposal Prohibition | Not Permitted | Clean Water Act, RCRA[10][12] |
| SAA Storage Limit | Up to 55 gallons (or 1 quart for acutely toxic waste) | 40 CFR § 262.15[13] |
| Container Labeling | "Hazardous Waste," Chemical Name, Date, Location | RCRA[12] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a novel research compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Easy SDS Guide: What are the 16 Sections of Safety Data Sheets - Avery Blog [avery.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. odu.edu [odu.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Zenidolol
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety protocols and logistical guidance for the handling and disposal of Zenidolol (also known as ICI-118551), a selective β2 adrenergic receptor antagonist. While the Safety Data Sheet (SDS) for this compound hydrochloride classifies it as not a hazardous substance or mixture, adherence to standard laboratory safety procedures is paramount to ensure a safe research environment and maintain the integrity of your experiments.[1] This guide is intended to supplement, not replace, your institution's chemical hygiene plan and safety protocols.
Core Safety and Personal Protective Equipment (PPE)
When handling any chemical, including those classified as non-hazardous, a foundational level of personal protective equipment is mandatory. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound (Weighing, Aliquoting) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended to handle in a chemical fume hood or a ventilated enclosure to minimize inhalation of fine particulates. |
| Preparing this compound Solutions (Dissolving in solvent) | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work should be conducted in a chemical fume hood to avoid inhalation of solvent vapors and aerosols. |
| General Laboratory Use (e.g., cell culture, in vitro assays) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Standard laboratory ventilation is typically sufficient. |
Note: It is crucial to always inspect gloves for any signs of degradation or punctures before use.[2] If a glove comes into contact with this compound powder or solution, it should be removed and disposed of properly, followed by hand washing, before donning a new glove.
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound in the laboratory will minimize risk and ensure consistency in experimental procedures.
Receiving and Storage:
-
Upon receipt, verify the container is intact and properly labeled.
-
Store this compound powder at -20°C for long-term stability (up to 3 years).[3]
-
Solutions of this compound in solvent can be stored at -80°C for up to one year.[3]
Disposal Plan:
-
Solid Waste: Unused this compound powder and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated gloves) should be disposed of in a designated hazardous chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any sharps, such as needles or pipette tips, used to handle this compound solutions should be disposed of in an appropriate sharps container.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound. This procedure should be performed in a chemical fume hood.
-
Preparation:
-
Don the appropriate PPE as outlined in the table above for preparing solutions.
-
Clean the work surface within the chemical fume hood.
-
Assemble all necessary equipment: this compound powder, appropriate solvent (e.g., DMSO), calibrated analytical balance, weigh boat, spatula, volumetric flask, and vortex mixer or sonicator.
-
-
Weighing this compound:
-
Place a weigh boat on the analytical balance and tare the balance to zero.
-
Carefully add the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Record the exact weight of the this compound.
-
-
Dissolving this compound:
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
Add a portion of the solvent to the flask, cap it, and gently swirl to dissolve the powder. A vortex mixer or sonicator can be used to aid dissolution.
-
Once the this compound is completely dissolved, add the solvent to the final desired volume, ensuring the meniscus is at the calibration mark.
-
-
Storage and Labeling:
-
Cap the volumetric flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to an appropriately labeled storage vial. The label should include the name of the compound (this compound), the concentration, the solvent used, the date of preparation, and your initials.
-
Store the stock solution at the recommended temperature.
-
Visualizing the Workflow
The following diagram illustrates the logical flow for the safe preparation of a this compound stock solution.
Caption: Workflow for the Safe Preparation of a this compound Stock Solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
